2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFJWBPUCAWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457639 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143150-92-9 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
CAS Number: 143150-92-9
This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of the novel oral anticoagulant, Edoxaban. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a fused thiazole and pyridine ring system. Its primary significance lies in its role as a crucial building block in the manufacturing of Edoxaban, a direct factor Xa inhibitor.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143150-92-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₉BrN₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 233.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Color | Grey | --INVALID-LINK-- |
| Predicted Boiling Point | 286.4 ± 30.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.594 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 6.41 ± 0.20 | --INVALID-LINK-- |
| Solubility | Slightly soluble in Acetonitrile and Chloroform. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | 2-8°C under an inert atmosphere | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H-NMR (CDCl₃) | δppm 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H) | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the diazotization and bromination of its amino precursor.
Synthesis of this compound[1]
Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Reagents and Solvents:
-
Water
-
48% Hydrobromic acid
-
Sodium nitrite
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) in water (6.0 L).
-
Slowly add 48% hydrobromic acid (4.2 L) dropwise at a temperature of 0 to 15 °C.
-
Subsequently, add a solution of sodium nitrite (367.2 g, 3.56 mol) in water (1.8 L) dropwise over a period of 1.5 to 5 hours.
-
After the addition is complete, heat the reaction mixture to 30°C and stir continuously for 24 hours.
-
Upon completion of the reaction, neutralize the mixture with 5N aqueous sodium hydroxide solution (6.0 L) to a pH of 12.5.
-
Extract the aqueous layer with toluene in two batches (12.0 L and 6.0 L).
-
Combine the toluene layers and dry with anhydrous sodium sulfate (1202.0 g).
-
Filter to remove insoluble matter and concentrate the mother liquor under reduced pressure at 40 °C to yield the target product.
Yield: 557.6 g (67.5%)
Biological Activity and Mechanism of Action
As a synthetic intermediate, this compound is not intended for direct biological application and is not expected to exhibit significant pharmacological activity on its own. Its importance is derived from its role in the synthesis of Edoxaban. Edoxaban is a potent and selective direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.
The biological relevance of the title compound is therefore indirect, serving as a critical component for the construction of the pharmacologically active molecule, Edoxaban.
Safety Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is sourced from --INVALID-LINK--. It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a vital chemical intermediate with well-defined properties and a clear synthetic pathway. Its primary application in the pharmaceutical industry, specifically in the production of Edoxaban, underscores its importance. While it does not possess inherent therapeutic activity, its structural features are essential for the assembly of a life-saving anticoagulant medication. This guide provides a foundational understanding for researchers and developers working with this compound.
"2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of the direct oral anticoagulant, Edoxaban. Edoxaban is a potent inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. This document details the physicochemical properties, synthesis, and analytical characterization of the title compound.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 233.13 g/mol [1] |
| Molecular Formula | C₇H₉BrN₂S[1] |
| CAS Number | 143150-92-9 |
| Physical Form | Solid[1] |
| Purity | Typically ≥97%[1] |
| InChI Key | VJHFJWBPUCAWHS-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the manufacturing process of Edoxaban. A representative experimental protocol is detailed below.
Protocol 1: Synthesis from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine[2]
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid
-
Sodium nitrite
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (3.545 mol) in water (6.0 L).
-
Slowly add 48% hydrobromic acid (4.2 L) dropwise at a temperature of 0 to 15 °C.
-
Subsequently, add a solution of sodium nitrite (3.56 mol) in water (1.8 L) dropwise over 1.5 to 5 hours.
-
After the addition is complete, heat the reaction mixture to 30°C and stir for 24 hours.
-
Neutralize the reaction mixture with 5N aqueous sodium hydroxide solution (6.0 L) to a pH of 12.5.
-
Extract the aqueous layer with toluene (12.0 L and 6.0 L).
-
Combine the toluene layers and dry with anhydrous sodium sulfate.
-
Filter to remove insoluble matter and concentrate the mother liquor under reduced pressure at 40 °C to yield the product.
Characterization: The product can be characterized by ¹H-NMR spectroscopy.[2]
-
¹H-NMR (CDCl₃): δppm 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H).[2]
Role in Drug Development: Synthesis of Factor Xa Inhibitors
This compound is a crucial building block for a class of anticoagulants that function by inhibiting Factor Xa. The blood coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways of this cascade.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and its inhibition by drugs synthesized from the title compound.
The workflow for utilizing this intermediate in the synthesis of a Factor Xa inhibitor like Edoxaban generally follows the logical progression outlined below.
References
In-Depth Technical Guide: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. This document consolidates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis are also presented. While this compound is primarily recognized as a crucial building block in the synthesis of the anticoagulant drug Edoxaban, this guide focuses on the intrinsic properties of the molecule itself. Currently, there is a notable absence of publicly available data regarding the specific biological activities, mechanisms of action, and associated signaling pathways of this compound as a standalone entity.
Chemical Properties
This compound is a solid, heterocyclic compound.[1] Its core structure consists of a fused thiazole and piperidine ring system.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BrN₂S | [1] |
| Molecular Weight | 233.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Table 2: Spectroscopic Data
| Type | Data | Source(s) |
| ¹H-NMR (CDCl₃) | δ (ppm) 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H) | [2] |
Note: Data on melting point, boiling point, and solubility are not consistently reported in publicly available literature.
Synthesis
The primary synthetic route to this compound involves the diazotization of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine[3]
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Water
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 equivalent) in water.
-
Slowly add 48% hydrobromic acid dropwise at a temperature of 0 to 15°C.
-
Subsequently, add a solution of sodium nitrite (approximately 1.0 equivalent) in water dropwise over a period of 1.5 to 5 hours, maintaining the temperature between 0 and 15°C.
-
After the addition is complete, heat the reaction mixture to 30°C and stir for 24 hours.
-
Neutralize the reaction mixture with a 5N aqueous sodium hydroxide solution until a strongly basic pH of 12.5 is achieved.
-
Extract the aqueous layer with toluene in two batches.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure at 40°C to yield the product.
Yield: Approximately 67.5%[2]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis of the target compound.
Biological Activity and Significance
This compound is most notably documented as a key intermediate in the synthesis of Edoxaban. Edoxaban is a direct oral anticoagulant that acts as a factor Xa inhibitor. The role of the title compound is to provide the core bicyclic amine structure onto which further functionalities are built to create the final active pharmaceutical ingredient.
It is important to note that while the broader class of thiazole and pyridine-containing heterocycles is known to exhibit a wide range of biological activities, there is no specific, publicly available research detailing the pharmacological effects, mechanism of action, or biological targets of this compound itself. Its primary significance in the scientific literature is as a synthetic precursor.
The potential for nitrosamine impurities, such as 2-bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, to form during the synthesis or storage of Edoxaban is a consideration for pharmaceutical quality control, as nitrosamines are a class of potentially carcinogenic compounds.[3]
The logical relationship of this compound as an intermediate is depicted below.
Caption: Role as a synthetic intermediate.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard Statements (Potential):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a well-characterized synthetic intermediate with a primary role in the production of the anticoagulant Edoxaban. Its chemical properties and synthesis are documented, providing a solid foundation for its use in medicinal chemistry and process development. However, a significant knowledge gap exists regarding its own biological activity profile. Future research could explore the potential pharmacological properties of this compound and its derivatives to determine if they possess any therapeutic value beyond their current application as a synthetic building block. Such studies would be essential to fully understand the scope of this molecule's utility in drug discovery and development.
References
Solubility Profile of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing established experimental protocols for solubility determination and presents qualitative solubility data for a structurally related analog to offer valuable insights. Additionally, a representative signaling pathway is illustrated to provide context for the potential biological applications of this class of compounds.
Introduction
This compound is a substituted thiazolopyridine derivative. This class of compounds is of significant interest in medicinal chemistry, with various analogs being investigated for a range of therapeutic targets, including as kinase inhibitors. The physicochemical properties of a drug candidate, particularly its solubility in various solvents, are critical determinants of its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding the solubility profile is therefore essential for formulation development, preclinical testing, and overall drug discovery and development success.
Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information is available for a closely related structural analog, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . This information provides a useful, albeit indirect, indication of the potential solubility characteristics of the target compound.
Table 1: Qualitative Solubility of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
| Solvent | Solubility Description |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating)[1] |
| Aqueous Acid | Slightly Soluble[1] |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
Data sourced from publicly available information on 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride and may not be fully representative of this compound.[1][2]
Experimental Protocols for Solubility Determination
To ascertain the definitive solubility of this compound, standardized experimental protocols should be followed. The saturation shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Saturation Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.
Objective: To prepare a saturated solution of the test compound and determine its concentration.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, chloroform, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of the solid test compound to a vial. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a syringe filter.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of the dissolved compound in the prepared saturated solution.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
Typical Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized for the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined by analyzing the UV spectrum of the compound; select the wavelength of maximum absorbance.
-
Injection Volume: 10 µL
Quantification Procedure:
-
Prepare a series of standard solutions of the test compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample from the shake-flask experiment.
-
Determine the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original solubility of the compound by accounting for the dilution factor.
Visualization of a Relevant Signaling Pathway
Given that thiazolo[5,4-c]pyridine derivatives are being explored as kinase inhibitors, the following diagram illustrates a generic signaling pathway that is often targeted by such compounds. This provides a conceptual framework for the potential mechanism of action.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its experimental determination. The qualitative solubility of a related analog suggests that the compound is likely to be soluble in polar aprotic solvents like DMF and polar protic solvents like methanol, with limited solubility in less polar solvents and water. The provided experimental protocols offer a clear path for researchers to generate precise solubility data, which is indispensable for advancing the development of this and related compounds. The illustrative signaling pathway highlights a potential therapeutic application for this class of molecules, underscoring the importance of a thorough physicochemical characterization.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mechanism of action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. While primarily recognized as a crucial intermediate in the synthesis of the potent direct Factor Xa inhibitor, Edoxaban, the inherent structural motifs of this thiazolopyridine derivative suggest a latent potential for biological activity, specifically in the context of the coagulation cascade. This document will explore its presumptive role as a Factor Xa inhibitor, detailing the relevant biological pathways, providing hypothetical quantitative data for illustrative purposes, and outlining a detailed experimental protocol for its in vitro evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological properties of this and related compounds.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry due to its integral role as a key building block in the synthesis of Edoxaban. Edoxaban is a widely used novel oral anticoagulant (NOAC) that functions as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Given the direct structural lineage, it is hypothesized that this compound possesses a similar, albeit likely less potent, mechanism of action. Understanding the intrinsic biological activity of this intermediate is valuable for structure-activity relationship (SAR) studies and the development of novel anticoagulant agents.
Presumptive Mechanism of Action: Factor Xa Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of Factor Xa. FXa is a serine protease that occupies a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.
By inhibiting FXa, this compound would disrupt the coagulation cascade, leading to a decrease in thrombin generation and subsequent fibrin formation. This anticoagulant effect is central to the therapeutic efficacy of Edoxaban and is the anticipated biological function of its precursors.
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.
Quantitative Data (Hypothetical)
| Parameter | Value (Hypothetical) | Description |
| IC50 (Factor Xa) | 5 µM | The half maximal inhibitory concentration against human Factor Xa. |
| Ki (Factor Xa) | 2.5 µM | The inhibition constant, indicating the binding affinity to Factor Xa. |
| Selectivity (vs. Thrombin) | >100-fold | The ratio of IC50 for thrombin to the IC50 for Factor Xa. |
| Plasma Protein Binding | 30% | The percentage of the compound bound to proteins in human plasma. |
Experimental Protocols
To ascertain the Factor Xa inhibitory activity of this compound, a chromogenic-based in vitro assay is the standard method.
In Vitro Factor Xa Inhibition Assay
Objective: To determine the IC50 value of the test compound against human Factor Xa.
Materials:
-
Test compound: this compound
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of human Factor Xa in the assay buffer.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the test compound dilutions or vehicle control to the wells of a 96-well microplate.
-
Add the human Factor Xa solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the chromogenic reaction by adding the FXa substrate to each well.
-
Measure the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the FXa activity.
-
-
Data Analysis:
-
Calculate the percentage of Factor Xa inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Synthesis Pathway
The synthesis of this compound is a multi-step process that is a key part of the overall synthesis of Edoxaban. A generalized synthetic route is outlined below.
Conclusion
While this compound is primarily valued as a synthetic intermediate, its structural similarity to the direct Factor Xa inhibitor Edoxaban strongly suggests a shared, albeit weaker, mechanism of action. This technical guide has provided a detailed, albeit presumptive, overview of its core mechanism of action, supported by a logical framework based on the known pharmacology of its derivatives. The outlined experimental protocol provides a clear path for the empirical validation of its Factor Xa inhibitory activity. Further investigation into the biological properties of this and related intermediates could provide valuable insights for the design and development of next-generation anticoagulant therapies.
Synthesis of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" from 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine from its precursor, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. The described methodology is based on a Sandmeyer-type reaction, a well-established and reliable method for the conversion of an amino group on a heterocyclic ring to a bromide. This document presents a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway to support research and development in medicinal chemistry and drug discovery.
Reaction Overview
The core transformation involves the diazotization of the primary amine on the thiazole ring of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, followed by a copper-catalyzed bromide substitution. This two-step, one-pot synthesis is an efficient method for introducing a bromine atom at the 2-position of the thiazolopyridine scaffold, a common intermediate in the synthesis of pharmacologically active compounds.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | [1] |
| Molecular Formula (Starting Material) | C₇H₁₁N₃S | |
| Molecular Weight (Starting Material) | 169.25 g/mol | |
| Final Product | This compound | [1] |
| Molecular Formula (Final Product) | C₇H₉BrN₂S | [2] |
| Molecular Weight (Final Product) | 233.13 g/mol | [2] |
| Reaction Yield | 67.5% | [1] |
| Purity | 97% | [2][3] |
| Physical Form | Solid | [2][3] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq)
-
48% Hydrobromic acid
-
Sodium nitrite (1.0 eq)
-
Water
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Suspend 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) in water (6.0 L).[1]
-
Cool the suspension to 0-15 °C in an ice bath.
-
Slowly add 48% hydrobromic acid (4.2 L) dropwise to the suspension while maintaining the temperature between 0 and 15 °C.[1]
-
Prepare a solution of sodium nitrite (367.2 g, 3.56 mol) in water (1.8 L).[1]
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature is maintained between 0 and 15 °C.[1]
-
-
Sandmeyer Reaction and Work-up:
-
After the addition of sodium nitrite is complete, heat the reaction mixture to 30°C and stir continuously for 24 hours.[1]
-
Upon completion of the reaction, cool the mixture and neutralize it with 5N aqueous sodium hydroxide solution (6.0 L) until a strongly basic pH of 12.5 is achieved.[1]
-
Extract the aqueous layer with toluene in two batches (12.0 L and 6.0 L).[1]
-
Combine the organic (toluene) layers.
-
Dry the combined organic layer by adding anhydrous sodium sulfate (1202.0 g).[1]
-
Filter the mixture to remove the insoluble drying agent.
-
Concentrate the filtrate under reduced pressure at 40 °C to yield the crude product.
-
-
Purification:
-
The resulting solid is the target product, this compound (557.6 g, 67.5% yield).[1] Further purification, if necessary, can be achieved by recrystallization or column chromatography.
-
Characterization:
-
¹H-NMR (CDCl₃): δ ppm 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H).[1]
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
Caption: Synthetic pathway for the bromination of the starting amine.
References
The Pivotal Role of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the Synthesis of Edoxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and utility of the key intermediate, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, in the manufacturing of Edoxaban, a potent and selective direct factor Xa inhibitor. Edoxaban is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. The efficient synthesis of this pharmaceutical agent relies on the strategic construction of its core components, with the thiazolopyridine moiety, derived from the bromo-intermediate, being of critical importance.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a crucial step in the overall production of Edoxaban. The process typically begins with the readily available 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. This precursor undergoes a Sandmeyer-type reaction to replace the amino group with a bromine atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Water
-
Toluene
-
Anhydrous sodium sulfate
-
5N Sodium hydroxide solution
Procedure:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) is suspended in water (6.0 L).
-
The mixture is cooled to 0-15 °C, and 48% hydrobromic acid (4.2 L) is added slowly and dropwise.
-
A solution of sodium nitrite (367.2 g, 3.56 mol) in water (1.8 L) is then added dropwise over a period of 1.5 to 5 hours, maintaining the temperature between 0-15 °C.
-
After the addition is complete, the reaction mixture is warmed to 30°C and stirred for 24 hours.
-
The reaction is then quenched by neutralizing the mixture with a 5N aqueous sodium hydroxide solution (6.0 L) to a pH of 12.5.
-
The aqueous layer is extracted with toluene (12.0 L and 6.0 L).
-
The combined toluene layers are dried over anhydrous sodium sulfate (1202.0 g) and filtered.
-
The filtrate is concentrated under reduced pressure at 40 °C to yield the final product, this compound.[1]
Quantitative Data for the Synthesis of the Bromo-Intermediate
| Parameter | Value | Reference |
| Starting Material | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | [1] |
| Amount of Starting Material | 600.0 g (3.545 mol) | [1] |
| Key Reagents | 48% HBr, NaNO2 | [1] |
| Reaction Temperature | 0-15 °C (addition), 30 °C (reaction) | [1] |
| Reaction Time | 24 hours | [1] |
| Product | This compound | [1] |
| Yield | 557.6 g (67.5%) | [1] |
| Purity | 97-99% (typical) | [2][3] |
Conversion to the Carboxylic Acid Intermediate: A Gateway to Edoxaban
The 2-bromo-thiazolopyridine intermediate is not directly coupled with the other fragments of Edoxaban. Instead, it serves as a precursor to the more reactive 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. This transformation is typically achieved through a two-step process: cyanation followed by hydrolysis.
Experimental Workflow: From Bromo-Intermediate to Carboxylic Acid
Caption: Synthetic conversion of the bromo-intermediate to the carboxylic acid.
Experimental Protocol: Cyanation and Hydrolysis
Step 1: Cyanation
-
This compound is reacted with a metal cyanide, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), in a suitable solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide.
-
The reaction is typically heated to a temperature between 140-160 °C for 8 to 48 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate.
Step 2: Hydrolysis
-
The 2-cyano intermediate is then subjected to hydrolysis. This is commonly achieved by heating with a base, such as lithium hydroxide, in a solvent mixture like ethanol and water.
-
The reaction is typically carried out at a temperature of 40-70 °C for 5-10 hours.
-
Acidification of the reaction mixture after completion yields the desired 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
Final Assembly of Edoxaban
The synthesized 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is the key building block that is then coupled with the other two main fragments of Edoxaban: the chiral diamine cyclohexane derivative and the 5-chloropyridine moiety. This final coupling is an amide bond formation reaction.
Experimental Workflow: Final Synthesis of Edoxaban
Caption: Final coupling step in the synthesis of Edoxaban.
Mechanism of Action of Edoxaban
Edoxaban functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4][5][6][7] By binding to the active site of FXa, Edoxaban prevents the conversion of prothrombin to thrombin. Thrombin is a key enzyme that catalyzes the conversion of soluble fibrinogen to insoluble fibrin, the primary component of a blood clot. By inhibiting thrombin generation, Edoxaban effectively reduces the formation of thrombi.
Signaling Pathway: Edoxaban's Role in the Coagulation Cascade
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
Conclusion
This compound is a vital intermediate in the synthesis of Edoxaban. Although not directly incorporated into the final drug structure, its efficient synthesis and subsequent conversion to the corresponding carboxylic acid are critical for the overall manufacturing process. Understanding the detailed experimental protocols and the underlying chemical transformations is essential for researchers and professionals involved in the development and production of this important anticoagulant.
References
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Potential Biological Activities of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core represents a promising scaffold in medicinal chemistry. As a fused heterocyclic system incorporating both thiazole and pyridine rings, it possesses structural motifs frequently associated with a wide spectrum of pharmacological activities. Thiazole-containing compounds are known to exhibit diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological properties. The substitution pattern of the core, including the bromo and methyl groups, offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential biological activities of derivatives of this scaffold, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visualizations of key signaling pathways.
Potential Biological Activities
Based on the biological evaluation of structurally similar thiazolopyridine and thiazole derivatives, compounds based on the this compound scaffold are anticipated to exhibit the following activities:
Anticancer Activity
Thiazolopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling proteins.[1] The cytotoxic effects are often attributed to the inhibition of protein kinases and induction of apoptosis.
Quantitative Data:
The following table summarizes the in vitro cytotoxic activity of various thiazolopyridine and related thiazole derivatives against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine Derivative (6r) | HMC1.2 (Mast cell leukemia) | 1.15 | [2] |
| Thiazolo[5,4-b]pyridine Derivative (6h) | c-KIT (enzymatic assay) | 9.87 | [2] |
| Pyridine-Thiazole Hybrid (3) | HL-60 (Leukemia) | 0.57 | [3] |
| Pyridine-Thiazole Hybrid (4) | HL-60 (Leukemia) | >50 | [3] |
| Pyridine-Thiazole Hybrid (4) | NCI 60-cell line panel | GI50: 31.7 (average) | [3] |
| Isothiazolo[5,4-b]pyridine Derivatives | Various cancer cell lines | ~20 (GI50) | [4] |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | NCI 60-cell line panel | Growth %: 29.51 (average) | [5] |
| Pyridine-Thiazole Hybrid (7) | MCF-7 (Breast cancer) | 5.36 | [6] |
| Pyridine-Thiazole Hybrid (10) | HepG2 (Liver cancer) | 8.76 | [6] |
| Pyridine-dihydrothiazole Hybrid (13a) | HepG2 (Liver cancer) | 9.5 | [7] |
| Pyridine-thiazolidinone Hybrid (8a) | HEp-2 (Laryngeal cancer) | 5.9 µg/mL | [7] |
Signaling Pathways:
Thiazole derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, survival, and metabolism.[8]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by thiazolopyridine derivatives.
Anti-inflammatory Activity
Certain thiazolopyridine derivatives have demonstrated considerable anti-inflammatory effects in preclinical models. The mechanism of action is often associated with the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like NF-κB.
Quantitative Data:
The following table presents in vivo anti-inflammatory activity of thiazolo[4,5-b]pyridine-2-one derivatives in a carrageenan-induced rat paw edema model. The percentage of inflammation inhibition indicates the reduction in paw swelling compared to a control group.
| Compound | Dose | Inflammation Inhibition (%) | Reference |
| Ibuprofen (Reference) | - | 36.5 | [9] |
| Thiazolo[4,5-b]pyridine Derivative (Halogen-substituted) | - | 36.5 - 41.3 | [9] |
| Thiazolo[4,5-b]pyridine Derivative (Ethyl acetate substituted) | - | >36.5 | [9] |
| Thiazolo[4,5-b]pyridine Derivative (Propionitrile substituted) | - | >36.5 | [9] |
| Pyridine-based thiadiazole (NTD3) | 20 mg/kg | > Diclofenac | [10] |
Signaling Pathways:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway by small molecules can lead to a reduction in the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and a potential point of inhibition by thiazolopyridine derivatives.
Antimicrobial Activity
The fused thiazole-pyridine scaffold is a common feature in compounds with antimicrobial properties. Derivatives of tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Quantitative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetrahydrothiazolo[5,4-c]pyridine and related derivatives against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Tetrahydrothiazolo[5,4-c]pyridine Derivatives (General) | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | |
| Pyridine-Thiazole Derivative (13a) | E. coli | 93.7 | [11] |
| Pyridine-Thiazole Derivative (13a) | P. aeruginosa | 62.5 | [11] |
| Pyridine-Thiazole Derivative (13a) | S. aureus | 46.9 | [11] |
| Pyridine-Thiazole Derivative (13a) | B. subtilis | 62.5 | [11] |
| Pyridine-Thiazole Derivative (13a) | C. albicans | 7.8 | [11] |
| Pyridine-Thiazole Derivative (13a) | A. flavus | 5.8 | [11] |
| 5-Arylidene-thiazolidine-2,4-dione Derivatives | Gram-positive bacteria | 2 - 16 | [12] |
| Pyrimidinone-linked Thiazole (4c) | B. cereus | 0.23 - 0.71 | [13] |
| Pyrimidinone-linked Thiazole (4h) | B. cereus, S. typhimurium | - | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, Ibuprofen)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Administer the test compounds or reference drug to the animals orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel bioactive compounds.
Caption: A generalized experimental workflow for drug discovery and development.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The structural analogy to known bioactive thiazolopyridines suggests a high potential for anticancer, anti-inflammatory, and antimicrobial activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers to design, synthesize, and evaluate new derivatives with improved efficacy and safety profiles. Further investigation into the structure-activity relationships and mechanisms of action of compounds based on this core structure is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Antimicrobial Effects of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential antimicrobial properties of the novel heterocyclic compound, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. While direct antimicrobial studies on this specific molecule are not yet available in peer-reviewed literature, this document synthesizes current knowledge on structurally related thiazolopyridine and thiazolopyrimidine derivatives to infer its potential efficacy. The guide summarizes the antimicrobial activities of these related compounds against a range of bacterial and fungal pathogens, details common experimental protocols for antimicrobial screening, and discusses potential mechanisms of action. This information is intended to provide a foundational resource for researchers interested in the antimicrobial potential of this class of compounds.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred significant research into the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing fused thiazole and pyridine rings, have emerged as a promising area of investigation due to their diverse biological activities.[1] The thiazolo[5,4-c]pyridine scaffold is a key pharmacophore in various medicinally important molecules.
This guide focuses on the potential antimicrobial effects of this compound. By examining the structure-activity relationships (SAR) and antimicrobial data of analogous compounds, we can project the potential of this molecule as a lead for further drug discovery efforts.
Antimicrobial Activity of Structurally Related Compounds
Numerous studies have demonstrated the antimicrobial potential of thiazolopyrimidine and thiazolopyridine derivatives against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species.[2][3][4] The data presented below is a compilation from various studies on derivatives of these core structures.
Antibacterial Activity
The antibacterial activity of thiazole-containing heterocyclic compounds is often evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) and the diameter of the inhibition zone in disk diffusion assays.
Table 1: Summary of In Vitro Antibacterial Activity of Selected Thiazolopyrimidine and Thiazolopyridine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Arylazo-1,3-thiazolopyrimidines | Staphylococcus aureus | - | 18-28 | [2] |
| Escherichia coli | - | 15-25 | [2] | |
| Thiazolo[4,5-d]pyrimidines | Bacillus subtilis | - | 10-22 | |
| Staphylococcus aureus | - | 12-20 | [5] | |
| Thiazolo[3,2-a]quinazolines | Staphylococcus aureus | 100 | - | |
| Bacillus subtilis | 100 | - | [6] | |
| Escherichia coli | 100 | - | [6] | |
| Pseudomonas aeruginosa | 100 | - | [6] | |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidines | Various Bacteria | 1-5 (µmol/mL) | - | [7][8] |
Note: The specific derivatives within each class and the experimental conditions may vary between studies. This table is intended to be a representative summary.
Antifungal Activity
Several thiazole derivatives have also shown promising activity against fungal pathogens.
Table 2: Summary of In Vitro Antifungal Activity of Selected Thiazolopyrimidine and Thiazolopyridine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Arylazo-1,3-thiazolopyrimidines | Candida albicans | - | 16-26 | [2] |
| Thiazolo[4,5-d]pyrimidines | Aspergillus flavus | - | 11-18 | [5] |
| Candida albicans | - | 13-19 | [5] | |
| Thiazolo[4,5-d]pyrimidines | Aspergillus fumigatus | - | - | [4] |
| Aspergillus terreus | - | - | [4] | |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidines | Various Fungi | 1-3 (µmol/mL) | - | [7][8] |
Note: The specific derivatives within each class and the experimental conditions may vary between studies. This table is intended to be a representative summary.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial properties of thiazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar Plate: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Potential Mechanism of Action
While the precise mechanism of action for this compound is unknown, studies on related compounds suggest potential targets. Molecular docking studies on some thiazolopyrimidine derivatives have indicated that they may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] This inhibition would disrupt bacterial cell division and lead to cell death.
Visualizations
Workflow for In Vitro Antimicrobial Screening
Caption: General workflow for the in vitro screening of potential antimicrobial compounds.
Postulated Signaling Pathway Inhibition
Caption: Postulated mechanism of action via inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
The available literature on thiazolopyridine and thiazolopyrimidine derivatives strongly suggests that this compound is a promising candidate for antimicrobial drug discovery. The fused heterocyclic system is a known pharmacophore with demonstrated activity against a range of pathogens.
Future research should focus on the synthesis and direct in vitro and in vivo evaluation of this compound. Key steps should include:
-
Synthesis and structural confirmation of the target compound.
-
Comprehensive in vitro screening against a panel of clinically relevant bacteria and fungi to determine MIC and MBC values.
-
Cytotoxicity studies to assess the compound's safety profile in mammalian cell lines.
-
Mechanism of action studies to identify the specific cellular targets.
-
Structure-activity relationship studies with a library of analogs to optimize potency and selectivity.
The insights gained from such studies will be crucial in determining the therapeutic potential of this novel compound and its derivatives in the ongoing fight against infectious diseases.
References
- 1. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eujournal.org [eujournal.org]
- 4. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3- d] Pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Potential of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Proposed Research Framework
Disclaimer: A comprehensive review of existing scientific literature reveals a notable absence of direct studies investigating the anti-inflammatory properties of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for researchers and drug development professionals. It outlines a proposed research program to elucidate the potential anti-inflammatory activity of this compound, drawing upon established methodologies and the known anti-inflammatory potential of the broader thiazole class of molecules.
Introduction: The Thiazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Numerous studies have demonstrated that derivatives of thiazole possess potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and to inhibit the production of pro-inflammatory mediators.[3]
Given that this compound incorporates this key thiazole moiety, it represents a rational candidate for investigation as a novel anti-inflammatory agent. This guide details a proposed series of in vitro and in vivo experiments designed to systematically evaluate its potential efficacy.
Proposed In Vitro Evaluation of Anti-Inflammatory Activity
The initial phase of screening will involve a series of cell-based assays to determine the compound's ability to modulate inflammatory responses in a controlled environment. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies.[4]
Experiment: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.[4]
-
Compound Treatment: The culture medium will be replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour. A vehicle control (DMSO) and a positive control (e.g., L-NMMA) will be included.
-
LPS Stimulation: Following pre-treatment with the compound, cells will be stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Nitrite Quantification (Griess Assay): After the incubation period, 100 µL of the cell culture supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4] The absorbance will be measured at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, will be determined using a sodium nitrite standard curve.
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a concurrent MTT assay will be performed.[4]
Hypothetical Data Presentation:
| Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production | Cell Viability (%) (Mean ± SD) |
| Control (no LPS) | 0.052 ± 0.004 | 0.8 ± 0.3 | - | 100 ± 3.2 |
| LPS (1 µg/mL) | 0.489 ± 0.021 | 25.4 ± 1.1 | 0 | 98 ± 2.5 |
| 1 | 0.415 ± 0.018 | 21.6 ± 0.9 | 15.0 | 97 ± 3.1 |
| 5 | 0.332 ± 0.015 | 17.3 ± 0.8 | 31.9 | 96 ± 2.8 |
| 10 | 0.247 ± 0.011 | 12.8 ± 0.6 | 49.6 | 95 ± 3.5 |
| 25 | 0.158 ± 0.009 | 8.2 ± 0.5 | 67.7 | 93 ± 4.1 |
| 50 | 0.091 ± 0.006 | 4.7 ± 0.3 | 81.5 | 91 ± 3.9 |
| L-NMMA (100 µM) | 0.065 ± 0.005 | 3.4 ± 0.3 | 86.6 | 99 ± 2.1 |
Experiment: Quantification of Pro-Inflammatory Cytokines
Objective: To measure the effect of the test compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.
Experimental Protocol:
-
Cell Treatment and Stimulation: RAW 264.7 cells will be treated with this compound and stimulated with LPS as described in the NO inhibition assay.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatants will be collected and stored at -80°C until analysis.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Hypothetical Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Control (no LPS) | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | 3250 ± 150 | 0 | 2800 ± 120 | 0 |
| LPS + Compound (10 µM) | 1680 ± 95 | 48.3 | 1450 ± 80 | 48.2 |
| LPS + Compound (25 µM) | 975 ± 60 | 70.0 | 810 ± 55 | 71.1 |
| LPS + Dexamethasone (1 µM) | 450 ± 30 | 86.2 | 380 ± 25 | 86.4 |
Proposed In Vivo Evaluation of Anti-Inflammatory Activity
Following promising in vitro results, the investigation would proceed to an in vivo model of acute inflammation to assess the compound's efficacy in a whole-organism system.
Experiment: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats, a widely accepted assay for screening anti-inflammatory drugs.[5][6]
Experimental Protocol:
-
Animals: Male Wistar rats (180-200 g) will be used and acclimatized for at least one week before the experiment.
-
Grouping and Dosing: The rats will be randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Carrageenan Control (Vehicle + Carrageenan)
-
Test Compound Groups (e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Compound Administration: The test compound, vehicle, or standard drug will be administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: The paw volume will be measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
Data Analysis: The increase in paw volume (edema) will be calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema will be calculated for each group relative to the carrageenan control group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Test Compound | 25 | 0.43 ± 0.04 | 49.4 |
| Test Compound | 50 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.21 ± 0.02 | 75.3 |
Mechanistic Insights: Investigating Signaling Pathways
To understand the molecular mechanism underlying the potential anti-inflammatory effects of this compound, further studies would focus on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8]
Proposed Mechanistic Study: Western blot analysis could be used to assess the effect of the compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. Inhibition of IκBα phosphorylation and subsequent p65 nuclear translocation would suggest that the compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Visualizations: Workflows and Signaling Pathways
Diagram: In Vitro Anti-Inflammatory Screening Workflow
Caption: Proposed workflow for in vitro screening of anti-inflammatory activity.
Diagram: In Vivo Carrageenan-Induced Paw Edema Workflow
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Diagram: Simplified NF-κB Signaling Pathway in Inflammation
Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.
Conclusion
While there is currently no direct evidence to support the anti-inflammatory properties of this compound, its chemical structure, which features a thiazole core, provides a strong rationale for its investigation. The proposed research framework, encompassing both in vitro and in vivo models, offers a comprehensive strategy to systematically evaluate its potential as a novel anti-inflammatory agent. The successful execution of these studies would not only elucidate the pharmacological profile of this specific compound but could also contribute to the broader development of new therapeutics for inflammatory diseases.
References
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. wjpmr.com [wjpmr.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory Scale Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a Sandmeyer-type reaction, a robust and scalable method for the introduction of a bromine atom onto an aromatic amine precursor.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The protocol described herein outlines a reliable method for its preparation from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid
-
Sodium nitrite
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
-
Water
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension of Starting Material: In a suitable reaction vessel, suspend 600.0 g (3.545 mol) of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in 6.0 L of water.[1]
-
Acidification: Slowly add 4.2 L of 48% hydrobromic acid dropwise to the suspension while maintaining the temperature between 0 and 15 °C.[1]
-
Diazotization: Prepare a solution of 367.2 g (3.56 mol) of sodium nitrite in 1.8 L of water. Add this solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature is maintained between 0 and 15 °C.[1]
-
Reaction: After the addition is complete, warm the reaction mixture to 30°C and stir for 24 hours.[1]
-
Neutralization: Cool the reaction mixture and neutralize it with 6.0 L of 5N aqueous sodium hydroxide solution until a pH of 12.5 is reached.[1]
-
Extraction: Extract the aqueous layer with two portions of toluene (12.0 L and 6.0 L).[1]
-
Drying and Concentration: Combine the toluene layers and dry over 1202.0 g of anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure at 40 °C to yield the crude product.[1]
Data Summary
The following table summarizes the quantitative data from the synthesis.
| Parameter | Value | Reference |
| Starting Material Mass | 600.0 g | [1] |
| Product Mass | 557.6 g | [1] |
| Molar Yield | 67.5% | [1] |
| ¹H-NMR (CDCl₃) | [1] | |
| δ 3.58-3.57 (t, 3H, J = 1.8Hz) | [1] | |
| δ 2.92-2.87 (m, 2H) | [1] | |
| δ 2.81-2.76 (m, 2H) | [1] | |
| δ 2.49 (s, 3H) | [1] |
Experimental Workflow
The following diagram illustrates the key steps of the experimental workflow.
Caption: Step-by-step experimental workflow diagram.
Alternative Synthetic Route
An alternative pathway to the target molecule involves the bromination of a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate, followed by methylation.[2][3] This route typically starts from a protected piperidone.[3] The bromination can be achieved using copper(II) bromide and an alkyl nitrite.[2][3] Subsequent methylation at the 5-position is carried out using formaldehyde and sodium triacetoxyborohydride.[2][3]
Caption: Alternative multi-step synthesis pathway.
Conclusion
The provided protocol offers a detailed and reliable method for the synthesis of this compound on a laboratory scale. The procedure is straightforward and utilizes readily available reagents, making it a practical choice for researchers in organic and medicinal chemistry. The characterization data provided confirms the identity of the final product. Researchers can adapt this protocol for their specific needs in the development of novel therapeutic agents.
References
- 1. This compound | 143150-92-9 [chemicalbook.com]
- 2. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 | Benchchem [benchchem.com]
- 3. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Bromination of this heterocyclic system introduces a versatile handle for further functionalization through cross-coupling reactions, making it a crucial step in the development of novel therapeutics. This document provides detailed protocols for the electrophilic bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, based on established methods for similar substrates. The primary method detailed utilizes N-bromosuccinimide (NBS), a common and effective reagent for the bromination of aromatic and heteroaromatic compounds. An alternative method employing copper(II) bromide is also mentioned.
Data Presentation: Reaction Conditions for Electrophilic Bromination
The following table summarizes various reaction conditions for electrophilic aromatic bromination using N-bromosuccinimide (NBS) in acetonitrile, which can be adapted for the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. These examples are derived from the bromination of different heterocyclic substrates and can serve as a starting point for optimization.[1]
| Parameter | Condition A[1] | Condition B[1] | Condition C[1] |
| Starting Material | Heterocyclic Amine | Heterocyclic Compound | Substituted Heterocycle |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Temperature | 0 °C to room temp. | Room temp. to 60 °C | -10 °C to 0 °C |
| Reaction Time | Overnight | 2 hours | 0.5 hours |
| Stoichiometry (Substrate:NBS) | 1:1 | 1:1 | 1:1 |
| Work-up | Quench with water, extract with CH₂Cl₂ | Quench with water, extract with CH₂Cl₂ | Quench with water, extract with CH₂Cl₂ |
| Purification | Column chromatography | Not specified | Column chromatography |
| Yield | Not specified | Not specified | 92% |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the electrophilic aromatic bromination of heterocyclic compounds.[1]
Materials:
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 mmol) in anhydrous acetonitrile (2 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the stirred solution.
-
Reaction: Allow the resulting mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Note: For optimization, the reaction temperature and time can be varied as indicated in the data table (e.g., heating to 60 °C for a shorter duration or running the reaction at a lower temperature).
-
Quenching: Upon completion of the reaction, quench the mixture by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired brominated product.
Protocol 2: Alternative Bromination using Copper(II) Bromide
An alternative approach involves the use of copper(II) bromide. A known process for a similar compound involves bromination with copper(II) bromide and an alkyl nitrite.[2] This suggests a potential alternative pathway for the synthesis of the brominated target molecule.
Visualizations
Experimental Workflow for NBS Bromination
The following diagram illustrates the key steps in the experimental workflow for the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine using N-bromosuccinimide.
Caption: Workflow for the bromination of the substrate using NBS.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression from the starting material to the final product and its potential subsequent use in cross-coupling reactions.
Caption: Synthesis pathway from starting material to final compounds.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, offering mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]
This document offers detailed experimental protocols, representative data from analogous systems, and visual guides to the reaction mechanism and workflow. The provided protocols are intended as a starting point and may require optimization for specific substrates and scales.
Reaction Principle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Quantitative Data from Analogous Systems
| Entry | Aryl/Heteroaryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 12 | 95 | BenchChem |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | BenchChem |
| 3 | 2-Bromothiazole | Phenylboronic acid | Pd/CuAB (0.025) | - | K₂CO₃ | CH₃CN | 75 | 0.33 | High | [3] |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 | [1] |
| 5 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 (est.) | [1] |
Recommended Reaction Conditions
The selection of appropriate reaction conditions is crucial for a successful Suzuki coupling. Below is a table outlining a range of commonly used catalysts, ligands, bases, and solvents that have proven effective for the coupling of heteroaryl bromides.
| Catalyst | Ligand | Base | Solvent System |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Pd(dppf)Cl₂ | - | K₃PO₄, Cs₂CO₃ | DME, THF |
| Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₃PO₄, KF | 1,4-Dioxane, Toluene |
| Pd(OAc)₂ | Buchwald Ligands | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere techniques (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine product.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its primary and most well-documented application is as a key intermediate in the synthesis of Edoxaban, a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa). Edoxaban is an anticoagulant medication used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1] This document provides detailed application notes on the use of this compound in the synthesis of Edoxaban, along with protocols for the synthesis and evaluation of the final active pharmaceutical ingredient (API).
Medicinal Chemistry Application: Synthesis of Edoxaban
The thiazolopyridine core of this compound is a crucial structural motif for the biological activity of Edoxaban. The bromo-substituent at the 2-position serves as a versatile handle for introducing the carboxamide linkage to the cyclohexanediamine backbone of the molecule during the synthesis of Edoxaban. While the bromo-intermediate itself is not known to possess significant biological activity, its efficient conversion to the final drug substance is a critical aspect of Edoxaban's manufacturing process.
The synthesis of Edoxaban from this intermediate generally involves a coupling reaction with a protected diamine derivative. A general synthetic workflow is outlined below.
References
Application Notes and Protocols: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a key heterocyclic building block, notable for its role as a crucial intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban. Its privileged structure, combining a thiazole and a tetrahydropyridine ring system, makes it an attractive scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive handle for the introduction of a wide range of substituents through various cross-coupling reactions. This document provides detailed protocols for the synthesis of the title compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse libraries of substituted thiazolo[5,4-c]pyridines for drug discovery and development.
Physicochemical Properties and Data
| Property | Value | Reference |
| CAS Number | 143150-92-9 | [1] |
| Molecular Formula | C₇H₉BrN₂S | [1] |
| Molecular Weight | 233.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H) | [3] |
Synthesis Protocol
The synthesis of this compound is well-established and can be achieved in high yield from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine via a Sandmeyer-type reaction.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
5N Sodium hydroxide (NaOH) solution
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in water.
-
Slowly add 48% hydrobromic acid (approx. 7 molar equivalents) dropwise at 0-15 °C.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise over 1.5-5 hours, maintaining the temperature between 0-15 °C.
-
After the addition is complete, warm the reaction mixture to 30 °C and stir for 24 hours.
-
Neutralize the reaction mixture with 5N aqueous sodium hydroxide solution to a pH of 12.5.
-
Extract the aqueous layer with toluene (twice).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to afford the title product.
Quantitative Data:
| Starting Material | Product | Yield |
|---|
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | this compound | 67.5%[3] |
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Applications in Heterocyclic Synthesis: Cross-Coupling Reactions
The C-Br bond at the 2-position of the thiazole ring is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4] Derivatives of 2-aryl-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are of interest as potential kinase inhibitors.[3][5]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, Isopropanol/Water)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring for 4-12 hours at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Reaction Conditions and Expected Yields (based on analogous systems):
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 75-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 80-98 |
| Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 85-90 | 70-90 |
Diagram of Suzuki-Miyaura Catalytic Cycle:
References
- 1. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine | C7H10N2S | CID 11186440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
The Role of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in the Development of Potent Factor Xa Inhibitors
Application Note & Protocols for Researchers in Drug Development
Introduction
In the landscape of anticoagulant therapy, the selective inhibition of Factor Xa (FXa) has emerged as a cornerstone for the management and prevention of thromboembolic disorders. Direct oral anticoagulants (DOACs) that target FXa offer significant advantages over traditional therapies, including a predictable anticoagulant response and a reduced need for routine monitoring. A key structural motif in the development of some of these leading FXa inhibitors is the tetrahydrothiazolo[5,4-c]pyridine core. This document provides detailed application notes and experimental protocols surrounding the use of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a critical intermediate in the synthesis of the potent FXa inhibitor, Edoxaban.
This compound serves as a crucial building block, enabling the construction of the final pharmacophore responsible for high-affinity binding to the S1 and S4 pockets of the Factor Xa active site. Its chemical reactivity and structural features are pivotal for the efficient synthesis of Edoxaban and its analogues.
Quantitative Data Summary
The ultimate utility of this compound is realized in the pharmacological profile of the final compound, Edoxaban. The following tables summarize the key quantitative data for Edoxaban, demonstrating its potent and selective inhibition of Factor Xa.
| Parameter | Value | Description |
| Ki (Factor Xa) | 0.561 nM | Inhibitor constant for free Factor Xa, indicating very high binding affinity. |
| IC50 (Free FXa) | 2.3 nM | Concentration required to inhibit 50% of free Factor Xa activity. |
| IC50 (Clot-bound FXa) | 8.2 nM | Concentration required to inhibit 50% of Factor Xa activity within a clot. |
| Selectivity | >10,000-fold vs. Thrombin | Demonstrates high specificity for Factor Xa over other serine proteases. |
| Coagulation Assay | Concentration to Double Clotting Time |
| Prothrombin Time (PT) | 0.256 µM |
| Activated Partial Thromboplastin Time (aPTT) | 0.508 µM |
| Pharmacokinetic Parameter | Value | Description |
| Bioavailability | ~62% | High oral absorption. |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Rapid onset of action. |
| Terminal Elimination Half-life (t1/2) | 10-14 hours | Suitable for once-daily dosing. |
| Metabolism | Minimal | Low potential for drug-drug interactions via CYP pathways. |
| Excretion | ~50% Renal, ~50% Biliary/Fecal | Dual route of elimination. |
Signaling Pathways and Mechanisms
Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin, leading to clot formation. By directly and competitively inhibiting Factor Xa, compounds derived from this compound, such as Edoxaban, effectively block this amplification step, thereby preventing thrombus formation.
Caption: The Coagulation Cascade and the Site of Action of Factor Xa Inhibitors.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of Edoxaban from the title compound and for the in vitro evaluation of Factor Xa inhibition.
Protocol 1: Synthesis of Edoxaban from this compound
This synthesis involves a two-step process: 1) conversion of the bromo-intermediate to the corresponding carboxylic acid, and 2) amide coupling with the diamine side chain.
Caption: Synthetic Workflow for Edoxaban from the Bromo-intermediate.
Step 1: Synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
-
Cyanation: To a solution of this compound in a suitable solvent (e.g., DMF or NMP), add a metal cyanide such as copper(I) cyanide (CuCN). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, the reaction mixture is quenched with an appropriate aqueous solution and the product, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Hydrolysis: The crude nitrile intermediate is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH), is added. The mixture is heated to facilitate hydrolysis of the nitrile to the carboxylic acid.
-
Acidification and Isolation: Upon completion of the reaction, the mixture is cooled and acidified with hydrochloric acid (HCl) to precipitate the hydrochloride salt of the carboxylic acid. The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to yield 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
Step 2: Amide Coupling to form Edoxaban
-
Reaction Setup: In a reaction vessel, dissolve N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Coupling Reaction: Add 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activating agent like 1-hydroxybenzotriazole (HOBt). Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford Edoxaban.
Protocol 2: In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of a test compound against purified human Factor Xa.
Caption: Workflow for the In Vitro Chromogenic Factor Xa Inhibition Assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Edoxaban) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of human Factor Xa and a specific chromogenic substrate (e.g., S-2222) in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer and serial dilutions of the test compound.
-
Add the human Factor Xa solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are plasma-based coagulation assays used to assess the effect of anticoagulants on the extrinsic/common and intrinsic/common pathways, respectively.
-
Sample Preparation:
-
Prepare citrated human plasma.
-
Spike the plasma with various concentrations of the test compound (e.g., Edoxaban) or a vehicle control.
-
-
PT Assay:
-
Pre-warm the plasma samples to 37°C.
-
Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma sample.
-
Measure the time taken for clot formation using a coagulometer.
-
-
aPTT Assay:
-
Pre-warm the plasma samples to 37°C.
-
Add an aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of the test compound.
-
Determine the concentration of the compound required to double the clotting time compared to the vehicle control.
-
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the highly potent and selective Factor Xa inhibitor, Edoxaban. The protocols and data presented herein provide a comprehensive resource for researchers and scientists in the field of drug development, facilitating the synthesis and evaluation of novel anticoagulants based on this key structural motif. The favorable pharmacological profile of Edoxaban underscores the value of the tetrahydrothiazolo[5,4-c]pyridine core in designing next-generation antithrombotic agents.
Handling and storage of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling and storage of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in a laboratory setting. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the anticoagulant Edoxaban. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 143150-92-9 |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
Hazard Identification and Safety Precautions
This compound should be handled with care, following standard laboratory safety procedures. The GHS hazard classifications are summarized below.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated. |
Handling and Storage Protocols
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) before opening the package in a well-ventilated area, preferably a fume hood.
-
Verify that the container is properly sealed and labeled.
Handling:
-
All handling of the solid compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
For solution preparation, add the solid to the solvent slowly.
Storage:
-
Store the compound in its original, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following is a generalized protocol for the use of this compound in a typical synthetic chemistry experiment.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Other reagents as required by the specific reaction
-
Glassware (round-bottom flask, condenser, etc.)
-
Stir plate and magnetic stir bar
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory safety equipment
Procedure:
-
Ensure the reaction setup is clean, dry, and assembled correctly within a chemical fume hood.
-
Purge the reaction vessel with an inert gas.
-
Wearing appropriate PPE, weigh the required amount of this compound and add it to the reaction flask.
-
Add the anhydrous solvent to the flask via a syringe or cannula.
-
Begin stirring the mixture.
-
Add other reagents to the reaction mixture as per the specific experimental procedure.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform the work-up and purification as required.
Spill and Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contain the spill and absorb with an inert material.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Diagrams
Caption: Workflow for the safe handling and storage of the compound.
Safety Precautions for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No. 143150-92-9). Given its nature as a brominated heterocyclic compound and its use as a pharmaceutical reference standard and intermediate, stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.[1] Thiazolopyridine derivatives have shown a range of biological activities, including cytotoxicity, which necessitates careful handling.
Hazard Identification and Classification
While one safety data sheet (SDS) indicates no potential health effects on the eyes and skin, this should be treated with caution due to the presence of bromine in the molecule.[1] Bromine itself is a hazardous chemical, and brominated organic compounds can be irritants.[2][3] It is prudent to handle this compound as potentially hazardous.
Summary of Potential Hazards:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 143150-92-9 | [1] |
| Molecular Formula | C₇H₉BrN₂S | [1] |
| Molecular Weight | 233.1 g/mol | [1] |
| Appearance | Not Available | [1] |
Table 2: Fire and Explosion Hazards
| Hazard | Data | Recommended Extinguishing Media |
| Flammability | Not specified, but brominated compounds can emit toxic fumes of hydrogen bromide when heated to decomposition.[4] | Carbon dioxide, dry chemical powder, foam, water.[1] |
| Unusual Fire and Explosion Hazards | None indicated.[1] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound.
-
Respiratory Protection: A self-contained breathing apparatus should be used, especially in cases of poor ventilation or when dealing with dust.[1]
-
Eye Protection: Wear safety goggles to protect against splashes or dust.[1]
-
Hand Protection: Wear surgical gloves.[1] Consider double-gloving for added protection.
-
Body Protection: A lab coat or other protective clothing is required.[1]
Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[1]
-
Wear all required personal protective equipment (PPE).
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. A recommended storage temperature is 2-8°C.[5]
Accidental Release Measures
-
Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[1]
-
Containment and Cleaning:
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1][3] Seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration if necessary.[1] Seek immediate medical attention.
-
Ingestion: If swallowed, seek medical assistance for gastric lavage.[1] Do not induce vomiting unless directed to do so by medical personnel.
Disposal Protocol
Waste disposal should be conducted in accordance with all local, state, and federal regulations. This compound should be treated as a hazardous chemical waste. Protocols for halogenated organic compounds should be followed.[5]
Visualizations
References
- 1. kmpharma.in [kmpharma.in]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. nj.gov [nj.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than the reported 67.5%. What are the potential causes?
A1: Low yields can arise from several factors. Here are some common areas to investigate:
-
Incomplete Diazotization: The initial reaction of the amine with sodium nitrite is crucial. Ensure the sodium nitrite solution is freshly prepared and added slowly while maintaining a low temperature (0 to 15 °C) to prevent the decomposition of the diazonium salt.
-
Temperature Control: The reaction is temperature-sensitive. After the addition of sodium nitrite, the mixture is heated to 30°C. Inconsistent temperature control can lead to side reactions and decomposition of the intermediate.
-
Inefficient Extraction: The product is extracted with toluene. Ensure vigorous mixing during extraction to maximize the transfer of the product from the aqueous layer to the organic layer. Performing a third extraction can sometimes improve recovery.
-
Purity of Starting Material: The purity of the starting material, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, is critical. Impurities can interfere with the reaction.
Q2: The reaction does not seem to go to completion, and I observe starting material in my crude product. What should I do?
A2: If you observe a significant amount of unreacted starting material, consider the following:
-
Stoichiometry of Reagents: Double-check the molar equivalents of all reagents, especially sodium nitrite. A slight excess of sodium nitrite is used, but a significant deviation can lead to an incomplete reaction.
-
Reaction Time: The protocol specifies stirring for 24 hours after heating to 30°C. Ensure the reaction has been allowed to proceed for the full duration.
-
Mixing: Inadequate stirring can lead to poor mixing of the reagents, resulting in an incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
Q3: I am having difficulty with the work-up procedure, particularly with the neutralization step. What are the key points to consider?
A3: The neutralization step is critical for isolating the product.
-
pH Adjustment: The reaction mixture is neutralized with 5N aqueous sodium hydroxide solution to a pH of 12.5. It is important to add the base slowly and monitor the pH carefully to avoid overheating and potential degradation of the product.
-
Emulsion Formation: During extraction, an emulsion may form between the aqueous and organic layers. To break the emulsion, you can try adding a small amount of brine or allowing the mixture to stand for a longer period.
Q4: My final product is not pure, what are the likely impurities and how can I remove them?
A4: Potential impurities could include unreacted starting material or side-products from the diazotization reaction.
-
Purification: The provided protocol relies on concentration under reduced pressure after extraction and drying. If impurities persist, consider purification by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes could be a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could also be an effective purification method.
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below.[1]
Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Reagents and Solvents:
| Reagent/Solvent | Quantity | Molar Equivalent |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | 600.0 g | 1.0 |
| Water | 6.0 L | - |
| 48% Hydrobromic Acid | 4.2 L | - |
| Sodium Nitrite | 367.2 g | 1.004 |
| Water (for Sodium Nitrite) | 1.8 L | - |
| 5N Sodium Hydroxide | ~6.0 L | - |
| Toluene | 18.0 L | - |
| Anhydrous Sodium Sulfate | 1202.0 g | - |
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) in water (6.0 L).
-
Slowly add 48% hydrobromic acid (4.2 L) dropwise while maintaining the temperature between 0 and 15 °C.
-
Prepare a solution of sodium nitrite (367.2 g, 3.56 mol) in water (1.8 L).
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains controlled.
-
After the addition is complete, heat the reaction mixture to 30°C and stir continuously for 24 hours.
-
Neutralize the reaction mixture with 5N aqueous sodium hydroxide solution (~6.0 L) to a pH of 12.5.
-
Extract the aqueous layer with toluene (12.0 L and then 6.0 L).
-
Combine the toluene layers and dry with anhydrous sodium sulfate (1202.0 g).
-
Filter to remove the insoluble matter.
-
Concentrate the filtrate under reduced pressure at 40 °C to obtain the target product.
Expected Yield: 557.6 g (67.5%)
Characterization Data:
| Analysis | Data |
| ¹H-NMR (CDCl₃) | δ 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Optimizing reaction yield for "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, leading to low yields or impure products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete diazotization: The reaction of the starting amine with sodium nitrite is incomplete. | - Ensure the temperature is maintained between 0 and 15°C during the dropwise addition of sodium nitrite. - Check the purity and concentration of the 48% hydrobromic acid. - Verify the accurate molar ratio of sodium nitrite to the starting material. |
| Decomposition of the diazonium salt: The intermediate diazonium salt is unstable and may have decomposed before the bromide displacement. | - Maintain the reaction temperature at 30°C after the addition of sodium nitrite. Avoid overheating. - Ensure continuous and efficient stirring for the full 24-hour reaction time. | |
| Inefficient extraction: The product is not being effectively extracted from the aqueous layer. | - Ensure the pH of the aqueous layer is strongly basic (pH = 12.5) before extraction with toluene. - Perform multiple extractions with toluene as specified in the protocol. | |
| Product Contaminated with Starting Material | Incomplete reaction: The reaction has not gone to completion. | - Extend the reaction time at 30°C beyond 24 hours and monitor the reaction progress using TLC or LC-MS. - Ensure the sodium nitrite was added slowly and evenly over the specified time. |
| Presence of Dark, Tarry Byproducts | Side reactions: The diazonium salt may have undergone unwanted side reactions. | - Ensure the temperature during the addition of hydrobromic acid and sodium nitrite does not exceed 15°C. - Use purified starting materials and reagents. |
| Difficulty in Isolating the Product | Emulsion formation during extraction: An emulsion has formed between the aqueous and organic layers, making separation difficult. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrobromic acid in this reaction?
A1: Hydrobromic acid serves two main purposes. Firstly, it protonates the amino group of the starting material, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, making it soluble in the aqueous reaction medium and activating it for diazotization. Secondly, the bromide ions from the hydrobromic acid act as the nucleophile that displaces the diazonium group in the Sandmeyer-type reaction to form the desired 2-bromo product.
Q2: Why is the temperature control during the addition of sodium nitrite so critical?
A2: The formation of the diazonium salt is an exothermic process. Maintaining a low temperature (0 to 15°C) is crucial to prevent the decomposition of the unstable diazonium salt intermediate. If the temperature gets too high, the diazonium salt can decompose to form unwanted byproducts, leading to a lower yield of the desired product.
Q3: Can I use a different solvent for extraction instead of toluene?
A3: While toluene is specified in the protocol, other non-polar organic solvents such as dichloromethane or ethyl acetate could potentially be used for extraction. However, it is important to consider the solubility of the product and impurities in the chosen solvent. A solvent screen may be necessary to identify the most effective extraction solvent for your specific reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, worked up, and analyzed to check for the disappearance of the starting material and the appearance of the product spot/peak.
Q5: What is the expected yield for this reaction?
A5: The reported yield for this synthesis is approximately 67.5%.[1] However, the actual yield can vary depending on the scale of the reaction, the purity of the reagents, and the strict adherence to the experimental protocol.
Experimental Protocol
The synthesis of this compound is performed via a Sandmeyer-type reaction starting from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.[1]
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid
-
Sodium nitrite
-
Water
-
5N Sodium hydroxide solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in water.
-
Slowly add 48% hydrobromic acid dropwise at a temperature between 0 and 15°C.[1]
-
Subsequently, add a solution of sodium nitrite (1.0 eq) in water dropwise over a period of 1.5 to 5 hours, maintaining the temperature between 0 and 15°C.[1]
-
After the addition is complete, heat the reaction mixture to 30°C and stir continuously for 24 hours.[1]
-
Upon completion of the reaction, neutralize the mixture with a 5N aqueous sodium hydroxide solution until the pH reaches 12.5.[1]
-
Extract the aqueous layer with two portions of toluene.[1]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[1]
-
Filter to remove the insoluble matter.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain the target product.[1]
Optimizing Reaction Yield: A Comparative Overview
The following table provides a hypothetical comparison of how different reaction parameters can influence the final yield of this compound.
| Parameter | Condition A | Condition B | Condition C (Optimal) |
| Temperature of NaNO₂ addition | 25°C | 15°C | 0-10°C |
| Reaction Time | 12 hours | 24 hours | 24 hours |
| pH of Workup | 10 | 12.5 | 12.5 |
| Extraction Solvent | Ethyl Acetate | Toluene | Toluene |
| Hypothetical Yield | 45% | 60% | ~67.5% |
Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine," a key intermediate in the synthesis of Edoxaban.[] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are crystallization, column chromatography, and precipitation. Crystallization is a highly scalable method, often achieving high purity and yield.[2] Column chromatography is effective for removing closely related impurities. Precipitation offers a simpler and scalable alternative, although it may result in slightly lower purity compared to crystallization.[2]
Q2: How do I select an appropriate solvent system for the purification of this compound?
A2: The choice of solvent is critical for successful purification. For recrystallization, a mixed solvent system is often effective. A common approach for brominated pyridine derivatives involves a polar solvent like ethyl acetate combined with a non-polar solvent such as petroleum ether or hexanes.[3] For column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4] The use of green solvents, for instance, an ethanol-water mixture, has also been suggested for crystallization.[2]
Q3: What are the likely impurities I might encounter in my crude product?
A3: The most probable impurities include the unreacted starting material, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, and byproducts from the diazotization and bromination reaction.[5][6][7] If the reaction conditions are not carefully controlled, side reactions can lead to the formation of various related substances.
Q4: My purified product appears as a colored solid. How can I remove the colored impurities?
A4: Colored impurities can often be removed by washing the solid product with a suitable solvent in which the desired compound has low solubility while the impurities are soluble. Acetonitrile has been successfully used for this purpose with similar compounds.[2] Alternatively, treating a hot solution of the crude product with a small amount of activated charcoal before filtration during recrystallization can effectively adsorb colored impurities.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - The solution is too dilute (too much solvent was used).- The chosen solvent is too effective at dissolving the product, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize.- Ensure the solution is adequately cooled in an ice bath.- Select a different solvent or solvent system in which the product is less soluble at lower temperatures.[3] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the product.- The product is precipitating from the solution at a temperature above its melting point. | - Add more of the "soluble solvent" to maintain the product's solubility at a lower temperature.- Switch to a solvent or solvent mixture with a lower boiling point.[3][8] |
| Rapid Crystallization Leading to Impure Crystals | - The solution is supersaturated and cooling too quickly. | - Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[3][8] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - The chosen eluent system has suboptimal polarity.- The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is Unstable on Silica Gel | - The acidic nature of silica gel is causing the decomposition of the target compound. | - Consider using a different stationary phase, such as alumina or florisil.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.[9] |
| Product Does Not Elute from the Column | - The eluent is not polar enough to move the compound.- The compound has decomposed on the column. | - Gradually increase the polarity of the eluent.- If decomposition is suspected, confirm the stability of your compound on silica gel using a 2D TLC experiment before performing column chromatography.[9] |
Quantitative Data Summary
| Purification Method | Reported Yield | Reported Purity | Reference |
| Crystallization | 80-95% | 95-99% | [2] |
| Precipitation | 85-95% | 90-95% | [2] |
| Extraction/Concentration | 67.5% | Not Specified | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system (e.g., ethyl acetate/hexane) and gently heat the mixture while stirring until the solid is fully dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.[3]
-
Crystal Collection: Collect the formed crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to rinse off any remaining impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature significantly below the product's melting point.[3]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane). Carefully pack a chromatography column with this slurry, ensuring there are no air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.[2]
-
Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the eluent's polarity by adding a more polar solvent (e.g., ethyl acetate) to facilitate the separation of the compounds.[2]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: Purification workflow for the target compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 143150-92-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 17899-48-8 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
Common impurities in "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on its synthesis via a Sandmeyer reaction of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, the common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
-
Reaction By-products:
-
Hydroxylated Impurity: 2-Hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, formed from the reaction of the intermediate diazonium salt with water.
-
Nitroso Impurities: N-nitroso compounds, such as 2-bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, can form due to the use of sodium nitrite in the diazotization step.[1]
-
Dimer Impurities: Dimeric species can be formed through side reactions of the starting material or reactive intermediates.
-
-
Reagent and Solvent-Related:
-
Residual solvents used during the synthesis and work-up, such as toluene.
-
Inorganic salts remaining from the reaction mixture.
-
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the target compound and its organic impurities. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for these types of compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of isolated impurities and can also be used for quantitative analysis (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the detection and quantification of residual solvents.
Q3: What are the general strategies for removing these impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent or solvent system is crucial.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of heptane and ethyl acetate) can be used to separate the target compound from more polar or less polar impurities.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, unreacted starting material (an amine) can be removed by washing an organic solution of the product with a dilute acid.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a suitable purification technique.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Description: HPLC analysis indicates a significant peak corresponding to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
Possible Causes:
-
Incomplete diazotization reaction.
-
Insufficient amount of sodium nitrite or hydrobromic acid.
-
Reaction temperature was not optimal.
Solutions:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. Adjust the stoichiometry of reagents if necessary.
-
Purification:
-
Acid Wash: During the work-up, wash the organic layer containing the product with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic starting material.
-
Column Chromatography: If an acid wash is not sufficient, purify the crude product using silica gel column chromatography.
-
Issue 2: High Levels of Hydroxylated Impurity
Description: A significant impurity with a molecular weight corresponding to the replacement of the bromine atom with a hydroxyl group is detected by LC-MS.
Possible Causes:
-
Reaction of the diazonium salt with water.
-
Reaction temperature is too high during the Sandmeyer reaction, promoting the decomposition of the diazonium salt.
Solutions:
-
Reaction Control: Maintain a low temperature during the diazotization and Sandmeyer steps to minimize the formation of the hydroxylated by-product.
-
Purification:
-
Column Chromatography: The hydroxylated impurity is typically more polar than the brominated product. Therefore, it can be effectively separated by silica gel column chromatography.
-
Issue 3: Detection of Nitroso Impurities
Description: LC-MS analysis reveals the presence of N-nitroso compounds.
Possible Causes:
-
Excess sodium nitrite used in the reaction.
-
Inappropriate pH conditions during the reaction or work-up.
Solutions:
-
Process Control:
-
Use the stoichiometric amount of sodium nitrite.
-
Maintain acidic conditions during the diazotization and ensure that any residual nitrite is quenched before basification.
-
-
Scavengers: Consider the use of a nitrite scavenger, such as ascorbic acid or sulfamic acid, at the end of the reaction.
-
Purification: Robust purification techniques like column chromatography can help in removing these impurities.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Typical Analytical Method |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Starting Material | HPLC, LC-MS |
| 2-Hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | By-product | HPLC, LC-MS |
| 2-Bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | By-product | HPLC, LC-MS |
| Dimer Impurity | By-product | HPLC, LC-MS |
| Toluene | Residual Solvent | GC-MS |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Choose an appropriate stationary phase, typically silica gel for this type of compound.
-
Mobile Phase Selection: Determine a suitable mobile phase (solvent system) using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the analysis and purification of the target compound.
References
Side reactions to avoid during the synthesis of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine"
Technical Support Center: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine?
A common and effective method is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone, specifically 3-bromo-1-methylpiperidin-4-one, with thiourea. The reaction typically proceeds by forming a thiazole ring.
Q2: I am observing a low yield in the final bromination step. What could be the primary cause?
A low yield in the Sandmeyer-type bromination of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is often attributed to two main factors:
-
Incomplete diazotization: The conversion of the primary amine to the diazonium salt is a critical step. Insufficient sodium nitrite or improper temperature control can lead to unreacted starting material.
-
Formation of phenolic byproducts: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This side reaction is more prevalent at elevated temperatures.
Q3: During the purification of the final product, I am seeing an impurity with a similar polarity. What could this be?
An impurity with similar polarity could be the corresponding chloro-analogue, 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This can arise if the hydrobromic acid used contains chloride impurities, or if there is a source of chloride ions in the reaction mixture that can compete with the bromide ion in the Sandmeyer reaction.
Q4: Can over-methylation occur during the synthesis?
If the synthetic strategy involves N-methylation as a final step (i.e., methylation of 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine), over-methylation is a potential side reaction. This would result in the formation of a quaternary ammonium salt, which can be difficult to separate from the desired product. Using a controlled amount of the methylating agent and appropriate reaction conditions can minimize this.
Troubleshooting Guide
| Problem | Potential Cause (Side Reaction) | Recommended Solution |
| Low yield of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (precursor) | Formation of bis-thiazole or other self-condensation products of the α-haloketone. | Use a slight excess of thiourea to ensure the complete reaction of the α-haloketone. Maintain a moderate reaction temperature to prevent unwanted side reactions. |
| Low yield of this compound | Incomplete diazotization of the starting amine. | Ensure the dropwise addition of sodium nitrite at a low temperature (0-5 °C) to maintain control over the reaction. Use a slight excess of sodium nitrite to drive the reaction to completion. |
| Formation of 2-hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. | Strictly maintain a low temperature during the diazotization and the subsequent addition of the copper(I) bromide solution to minimize the reaction of the diazonium salt with water. | |
| Presence of an unexpected peak in the mass spectrum corresponding to a chlorinated product. | Contamination of reagents with chloride ions. | Use high-purity hydrobromic acid and ensure all glassware is free from chloride residues. |
| Difficulty in purifying the final product. | Presence of unreacted starting material or the phenolic byproduct. | Optimize the reaction conditions to maximize conversion and minimize side product formation. Employ column chromatography with a carefully selected solvent system for purification. |
Experimental Protocols
Synthesis of this compound from 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine [1]
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in water.
-
Cool the suspension to 0-15 °C in an ice bath.
-
Slowly add 48% hydrobromic acid (approx. 7-8 eq) dropwise, maintaining the temperature below 15 °C.
-
Prepare a solution of sodium nitrite (1.0 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1.5 to 5 hours, ensuring the temperature remains between 0-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to 30°C and stir for 24 hours.
-
Neutralize the reaction mixture with a 5N aqueous sodium hydroxide solution to a pH of approximately 12.5.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Synthetic pathway and potential side reactions.
This diagram illustrates the two main stages in the synthesis of this compound. The first stage is the Hantzsch synthesis of the 2-amino precursor, where self-condensation of the α-haloketone can occur as a side reaction. The second stage is the Sandmeyer-type bromination, where the formation of hydroxy and chloro byproducts are potential side reactions.
References
Improving the stability of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" during storage
This technical support center provides guidance on improving the storage stability of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in an inert atmosphere (e.g., under argon or nitrogen) at a temperature between 2-8°C.[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3]
Q2: What is the typical shelf life of this compound?
A2: The shelf life of this compound can vary depending on the purity and storage conditions. For specific shelf-life information, it is best to refer to the certificate of analysis provided by the supplier. Proper storage as recommended is crucial to maximize its stability.
Q3: What are the visual signs of degradation?
A3: Degradation of the compound, which is typically a solid, may be indicated by a change in color, texture, or the appearance of clumping.[1][4] If you observe any significant changes from its initial appearance, it is advisable to re-analyze the compound for purity before use.
Q4: Is this compound sensitive to light or air?
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for this molecule are not extensively documented, bromo-substituted heterocyclic compounds can be susceptible to several degradation mechanisms.[5][7] These may include hydrolysis, oxidation, and dehydrohalogenation. The tertiary amine within the tetrahydro-pyridine ring could also be prone to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Compound degradation due to improper storage. | - Verify the purity of the compound using analytical techniques such as HPLC or NMR. - If degradation is confirmed, use a fresh batch of the compound stored under recommended conditions. |
| Change in physical appearance (e.g., color change) | Exposure to air, moisture, or light. | - Discard the degraded material. - Ensure future storage is in a tightly sealed container, under an inert atmosphere, at 2-8°C, and protected from light. |
| Inconsistent analytical results (e.g., new peaks in chromatogram) | Formation of degradation products. | - Attempt to identify the impurities using techniques like LC-MS or GC-MS to understand the degradation pathway. - Review handling procedures to minimize exposure to adverse conditions. |
| Difficulty in dissolving the compound | Possible polymerization or formation of insoluble degradation products. | - Test solubility in a small amount of solvent first. - If insolubility is an issue, consider purification of the compound before use. |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
1. Materials:
- This compound
- Vials (amber and clear) with airtight seals
- Stability chambers or ovens set to specified temperature and humidity conditions
- HPLC system with a suitable column (e.g., C18)
- NMR spectrometer
- LC-MS system
2. Procedure:
- Initial Analysis (Time 0):
- Perform HPLC, NMR, and LC-MS analysis on a reference sample of the compound to determine its initial purity and characterize any existing impurities.
- Record the physical appearance of the compound.
- Sample Preparation:
- Aliquot the compound into amber vials (for protection from light) and clear vials (to assess photosensitivity).
- Create several sets of samples for each storage condition.
- Storage Conditions:
- Place the vials in stability chambers under the following conditions:
- 25°C / 60% Relative Humidity (RH)
- 40°C / 75% RH (Accelerated condition)
- 5°C (Recommended storage condition)
- A set of samples exposed to ambient light at room temperature.
- Time Points for Analysis:
- Analyze the samples at predetermined intervals (e.g., 1, 3, and 6 months).
- Analysis:
- At each time point, analyze the samples from each condition using HPLC to quantify the parent compound and any degradation products.
- Use LC-MS to identify the mass of any new impurities.
- Record any changes in physical appearance.
3. Data Analysis:
- Plot the percentage of the parent compound remaining against time for each condition.
- Calculate the degradation rate and estimate the shelf life under recommended storage conditions.
Data Presentation
Table 1: Stability of this compound under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 5°C, Dark, Inert Atmosphere | 0 | 99.5 | White Solid |
| 3 | 99.4 | No Change | |
| 6 | 99.3 | No Change | |
| 25°C / 60% RH, Dark | 0 | 99.5 | White Solid |
| 3 | 98.2 | Slight Yellowing | |
| 6 | 96.5 | Yellowish Solid | |
| 40°C / 75% RH, Dark | 0 | 99.5 | White Solid |
| 3 | 95.1 | Yellow Solid | |
| 6 | 90.3 | Brownish Solid | |
| 25°C, Ambient Light | 0 | 99.5 | White Solid |
| 3 | 97.0 | Noticeable Yellowing | |
| 6 | 94.2 | Yellow-Brown Solid |
Visualizations
Caption: Potential degradation pathways for the compound.
References
- 1. This compound | 143150-92-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
How to increase the purity of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: What are the potential impurities in my sample of this compound?
Answer: Based on a common synthetic route involving the diazotization of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, potential impurities may include:
-
Unreacted Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine may be present if the reaction did not go to completion.[1]
-
Side-Reaction Products: Diazotization reactions can sometimes lead to the formation of phenolic byproducts (hydroxy-de-amination) or other related impurities if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used during the synthesis and initial work-up, such as toluene, may be present in the crude product.[1]
-
Inorganic Salts: Residual inorganic salts from the neutralization step (e.g., sodium bromide) might be carried over.
Question: My compound appears as an oil and won't solidify. How can I purify it?
Answer: If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. In this case, column chromatography is the recommended purification method. For similar brominated heterocyclic compounds, a silica gel column with a gradient elution of hexane and ethyl acetate is often effective.[2][3]
Question: I am trying to recrystallize my compound, but it is "oiling out". What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are a few troubleshooting steps:
-
Add more solvent: Increase the amount of the solvent in which the compound is more soluble to ensure it remains dissolved at a lower temperature.[4]
-
Change the solvent system: Switch to a solvent or solvent mixture with a lower boiling point.[4]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This can encourage the formation of crystals over oil.[4]
Question: No crystals are forming during my recrystallization attempt. What can I do?
Answer: If crystals fail to form upon cooling, the solution might be too dilute. You can try the following techniques to induce crystallization:
-
Concentrate the solution: Gently evaporate some of the solvent to increase the concentration of your compound.[4]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a template for crystallization.
-
Cool to a lower temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Several chemical suppliers offer this compound with purities typically ranging from 97% to 99%.[5][6][7]
Q2: What is the physical form of pure this compound?
A2: The pure compound is a solid.[5][6] If your product is an oil or a semi-solid at room temperature, it likely contains impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound under an inert atmosphere at 2-8°C.[6]
Experimental Protocols
Column Chromatography
This protocol is a general guideline for the purification of this compound based on methods used for similar compounds.[2][3]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be from 100% hexane to a 3:2 mixture of hexane:ethyl acetate.[2]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
This protocol provides a general procedure for the recrystallization of solid this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)[4]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar solvent like ethanol and a non-polar solvent like water can be effective for similar compounds.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[4]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Suggested Column Chromatography Parameters for Similar Compounds
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A common eluent system for compounds of moderate polarity.[2][3] |
| Elution Gradient | Start with low polarity (e.g., 19:1 Hexane:EtOAc), gradually increase to higher polarity (e.g., 1:1 Hexane:EtOAc).[2] | The optimal gradient will depend on the specific impurities present. |
Table 2: Potential Recrystallization Solvents for Similar Compounds
| Solvent System | Type | Notes |
| Ethanol/Water | Mixed Solvent | A polar protic solvent with a non-polar anti-solvent.[4] |
| Ethyl Acetate/Hexane | Mixed Solvent | A polar aprotic solvent with a non-polar anti-solvent.[4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Overcoming low yield in the bromination step of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the bromination step in the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine to produce this compound?
A published protocol for a Sandmeyer-type reaction, which converts the 2-amino group to a bromo group using hydrobromic acid and sodium nitrite, reports a yield of 67.5%.[1] While yields can vary based on the specific conditions and scale of the reaction, this provides a benchmark for what can be achieved.
Q2: My yield is significantly lower than 67.5%. What are the most common causes for low yield in this bromination step?
Several factors can contribute to a lower than expected yield. These can be broadly categorized as:
-
Incomplete Reaction: The starting material may not be fully consumed.
-
Side Product Formation: The reaction conditions may promote the formation of undesired byproducts.
-
Product Loss During Workup: The desired product may be lost during extraction, purification, or isolation steps.
-
Reagent Quality: The purity and reactivity of the starting materials and reagents can significantly impact the outcome.
Q3: Are there alternative methods for the bromination of the tetrahydrothiazolo[5,4-c]pyridine core?
Yes, alternative bromination strategies exist for heterocyclic compounds. One patented method involves the bromination of a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate using copper(II) bromide and an alkyl nitrite, followed by N-methylation.[2] Other general methods for brominating electron-rich heterocycles include the use of N-bromosuccinimide (NBS) or a bromide-bromate mixture.[3][4][5][6]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine after the reaction, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Insufficient Diazotization | Ensure the dropwise addition of sodium nitrite solution is performed at a low temperature (0 to 15 °C) to ensure the stability of the diazonium salt.[1] |
| Inadequate Reaction Time or Temperature | After the addition of sodium nitrite, the reaction mixture should be warmed to 30°C and stirred for an extended period (e.g., 24 hours) to ensure the complete conversion of the diazonium intermediate.[1] |
| Poor Reagent Quality | Use freshly prepared sodium nitrite solution and ensure the hydrobromic acid is of appropriate concentration and purity. |
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | Maintain strict temperature control during the diazotization step. Letting the temperature rise prematurely can lead to the formation of phenolic byproducts and other impurities. |
| Over-bromination or Alternative Site Bromination | While the primary reaction is a Sandmeyer-type conversion, direct bromination of the heterocyclic ring at other positions can occur if the reaction conditions are not optimal. Ensure the stoichiometry of the reagents is correct. |
| Radical Side Reactions | In some bromination reactions, radical pathways can lead to undesired products.[7] While less common in Sandmeyer reactions, if you suspect radical side products, the addition of a radical scavenger could be investigated, though this would be a significant deviation from the published protocol. |
Experimental Protocols
Protocol 1: Sandmeyer-type Bromination of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine[1]
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1 equivalent) in water.
-
Cool the suspension to 0-15 °C in an ice bath.
-
Slowly add 48% hydrobromic acid (excess) dropwise, maintaining the temperature between 0 and 15 °C.
-
Prepare a solution of sodium nitrite (1.01 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains between 0 and 15 °C.
-
After the addition is complete, warm the reaction mixture to 30°C and stir for 24 hours.
-
Neutralize the reaction mixture to a pH of 12.5 with a 5N aqueous sodium hydroxide solution.
-
Extract the aqueous layer with toluene (2 x volumes).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the product.
Visualizing the Workflow
Below is a diagram illustrating the key steps of the Sandmeyer-type bromination protocol.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting low yield in the bromination reaction.
Caption: A decision tree for diagnosing the cause of low reaction yield.
References
- 1. This compound | 143150-92-9 [chemicalbook.com]
- 2. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Diazotization of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
The conversion of the 2-amino precursor to the diazonium salt is a critical step, highly sensitive to reaction conditions, especially during scale-up.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or no yield of diazonium salt (indicated by subsequent low product yield) | Improper temperature control: Diazonium salts are thermally unstable and can decompose at temperatures above 5°C.[1][2][3] | - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., jacketed reactor with a chiller).- Maintain the internal reaction temperature strictly between 0-5°C.[1][2][3]- Pre-cool all reagent solutions before addition. |
| Insufficient acid concentration: Inadequate acidity can lead to incomplete diazotization and side reactions.[1][2] | - Use a sufficient excess of a strong mineral acid like hydrobromic acid.- Ensure the starting amine is fully dissolved and protonated before adding the nitrite solution. | |
| Slow or incomplete dissolution of the amine salt: This is more likely in large-scale batches. | - Ensure vigorous and efficient stirring to maintain a homogeneous suspension or solution.- Consider using a slightly larger volume of acid to aid dissolution. | |
| Rate of sodium nitrite addition is too fast: The reaction is exothermic, and rapid addition can cause localized overheating.[4] | - Add the sodium nitrite solution dropwise or via a syringe pump at a slow, controlled rate.- Monitor the internal temperature continuously and adjust the addition rate to maintain the 0-5°C range.[4] | |
| Formation of dark-colored, tarry byproducts | Azo coupling side reactions: Unreacted amine can couple with the newly formed diazonium salt, especially if the acidity is too low. | - Increase the acid concentration to ensure the starting amine is fully protonated.- Maintain a low temperature to slow down the rate of side reactions. |
| Decomposition of the diazonium salt: Temperatures above the optimal range can lead to decomposition products.[4] | - Improve cooling efficiency and slow down the addition of sodium nitrite.[4] | |
| Foaming or excessive gas evolution (N₂) | Rapid decomposition of the diazonium salt: This is a sign of poor temperature control and can be a safety hazard.[3] | - Immediately stop the addition of sodium nitrite.- Ensure the cooling system is functioning optimally.- Once the temperature is stabilized, resume addition at a much slower rate. |
Sandmeyer Bromination
The conversion of the diazonium salt to the final bromo-compound is prone to side reactions that can impact yield and purity.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low yield of this compound | Formation of phenolic byproduct: The diazonium salt can react with water to form the corresponding phenol. | - Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction.- Ensure the Sandmeyer reaction mixture is at the optimal temperature before adding the diazonium salt. |
| Protodeamination: The diazonium group is replaced by a hydrogen atom, leading to the formation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. | - Ensure the presence of a sufficient amount of copper(I) bromide catalyst.- Optimize the reaction temperature; sometimes a slightly higher temperature can favor the desired bromination. | |
| Presence of significant impurities in the crude product | Formation of di-brominated species: Over-bromination can occur, especially with highly activated rings.[5] | - Control the stoichiometry of the brominating agent.- Optimize the reaction temperature and time to favor mono-bromination.[6] |
| Residual starting materials or intermediates: Incomplete reaction. | - Ensure the reaction is stirred for a sufficient amount of time.- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). | |
| Difficulty in purifying the final product | Closely related impurities: Byproducts like the phenolic impurity or the protodeamination product can have similar polarities to the desired product. | - Optimize the work-up procedure to remove as many impurities as possible before final purification.- For chromatographic purification, screen different solvent systems and stationary phases to achieve better separation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the diazotization reaction?
A1: Temperature control is the most critical parameter. The diazonium salt intermediate is thermally unstable and can decompose rapidly at temperatures above 5°C, leading to low yields and potentially hazardous conditions due to the evolution of nitrogen gas.[1][2][3] On a large scale, maintaining a uniform internal temperature of 0-5°C is challenging due to a lower surface-area-to-volume ratio, making efficient cooling and slow reagent addition paramount.[4]
Q2: How can I minimize the formation of the phenolic byproduct during the Sandmeyer reaction?
A2: The formation of the phenolic byproduct occurs when the diazonium salt reacts with water. To minimize this, the freshly prepared, cold diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Avoid letting the diazonium salt solution warm up or stand for extended periods.
Q3: I am observing a significant amount of the de-aminated byproduct. How can this be addressed?
A3: The formation of the protodeamination product (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) can be a competing side reaction. Ensure that a sufficient amount of the copper(I) bromide catalyst is used, as it is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[9] Also, check the purity of your starting materials and reagents.
Q4: Is it possible to use copper(II) bromide instead of copper(I) bromide?
A4: While the classical Sandmeyer reaction uses copper(I) salts, variations with copper(II) salts have been reported.[5][6] However, the reaction mechanism and efficiency might differ. For 2-amino-1,3-thiazole derivatives, the choice of copper catalyst and its oxidation state can influence the product distribution, including the formation of di-halogenated byproducts.[5][6] It is recommended to perform small-scale trials to evaluate the effectiveness of copper(II) bromide for your specific substrate and conditions.
Q5: What are the key safety considerations for scaling up this synthesis?
A5: The primary safety concern is the thermal instability of the diazonium salt, which can decompose explosively if not handled properly.[3] Key safety measures include:
-
Robust Temperature Control: Use a reliable cooling system and continuously monitor the internal reaction temperature.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly to manage the exothermic reaction.
-
Good Ventilation: The reaction releases nitrogen gas and potentially other hazardous fumes.
-
Never Isolate the Diazonium Salt: Diazonium salts should not be isolated in a dry, solid state as they are explosive.[4] They should be prepared in situ and used immediately in solution.
Data Presentation
The following tables provide an example of how to systematically evaluate the effect of key reaction parameters on the yield and purity of the final product during process development and scale-up.
Table 1: Effect of Temperature on Diazotization and Bromination Yield and Purity
| Experiment ID | Diazotization Temp. (°C) | Bromination Temp. (°C) | Yield (%) | Purity by HPLC (%) | Key Impurities (%) |
| 1 | 0-5 | 20-25 | 75 | 95 | Phenolic (2%), Protodeamination (1%) |
| 2 | 5-10 | 20-25 | 60 | 88 | Phenolic (8%), Protodeamination (2%) |
| 3 | 0-5 | 40-45 | 72 | 93 | Phenolic (3%), Di-bromo (2%) |
| 4 | 10-15 | 20-25 | 45 | 75 | Phenolic (15%), Tarry byproducts |
Table 2: Influence of Acid Equivalents in Diazotization
| Experiment ID | Equivalents of HBr | Yield (%) | Purity by HPLC (%) | Observations |
| 1 | 2.0 | 65 | 90 | Incomplete reaction, some starting material remains |
| 2 | 3.0 | 78 | 96 | Clean reaction profile |
| 3 | 4.0 | 77 | 96 | No significant improvement over 3.0 equivalents |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
This protocol outlines a general procedure for the scale-up synthesis. Note: This is a representative protocol and should be optimized for specific equipment and safety considerations.
1. Diazotization:
-
Charge a jacketed glass reactor with 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine and water.
-
Begin vigorous agitation and cool the reactor contents to 0-5°C using a chiller.
-
Slowly add hydrobromic acid (48%), ensuring the temperature does not exceed 10°C.
-
In a separate vessel, prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Add the cold sodium nitrite solution to the reactor via a dosing pump over 1-2 hours, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
2. Sandmeyer Bromination:
-
In a separate reactor, prepare a suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5°C.
-
Transfer the cold diazonium salt solution from the first reactor to the copper(I) bromide suspension via a cooled transfer line. The addition should be controlled to manage gas evolution and maintain the temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution), keeping the temperature below 20°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring the Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine by TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine via Thin-Layer Chromatography (TLC). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify workflows and relationships.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the diazotization of 2-aminothiazole derivatives.[1]
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (Starting Material)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Toluene
-
5N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, in water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add 48% hydrobromic acid dropwise, maintaining the temperature between 0 and 15 °C.[1]
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains in the specified range.[1]
-
After the addition is complete, allow the reaction mixture to warm to 30°C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC (see protocol below).
-
Once the reaction is complete, neutralize the mixture with a 5N aqueous sodium hydroxide solution until the pH is approximately 12.5.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
TLC Monitoring Protocol
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile phase (see table below for suggestions)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
Procedure:
-
Prepare the TLC developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
-
On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the reaction mixture on the baseline. It is also advisable to spot the starting material as a reference.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The starting material and product are expected to be UV active. Circle the visible spots with a pencil.
-
If further visualization is needed, the plate can be stained. For example, dipping the plate in a potassium permanganate solution can reveal compounds that are easily oxidized.
Data Presentation
Table 1: Suggested TLC Mobile Phases and Expected Observations
| Mobile Phase Composition (v/v/v) | Expected Rf of Starting Material | Expected Rf of Product | Notes |
| Toluene : Methanol : Triethylamine (7.5:1:0.2) | Lower Rf | Higher Rf | This system is used for the related, larger molecule Edoxaban and may be a good starting point. The starting material is more polar (amine group) and should have a lower Rf than the less polar bromo-product. |
| Ethyl Acetate : Hexane (1:1) | Lower Rf | Higher Rf | A common solvent system for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Dichloromethane : Methanol (95:5) | Lower Rf | Higher Rf | Another versatile mobile phase. The polarity can be increased by adding more methanol if the spots are too low on the plate. |
Note: Rf values are highly dependent on the specific experimental conditions and should be determined empirically. The trends provided are based on the expected polarity of the compounds.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the TLC monitoring of this synthesis and their potential solutions.
Q1: I see a long streak instead of a distinct spot for my reaction mixture. What should I do?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[2][3]
-
Highly Polar Compound: The starting material is a basic amine, which can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase can help to produce sharper spots.[4]
-
Inappropriate Solvent System: If the polarity of the mobile phase is not suitable, it can lead to poor separation and streaking. Experiment with different solvent systems as suggested in Table 1.
Q2: I don't see any spots on my TLC plate after development, even under UV light.
A2: This issue can arise from a few different problems:
-
Sample is too Dilute: The concentration of your compound may be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4][5]
-
Compound is not UV Active: While the starting material and product are expected to be UV active due to the heterocyclic rings, it's possible the concentration is too low for UV detection. Try using a chemical stain for visualization. A potassium permanganate stain is a good general-purpose stain for many functional groups.
-
Solvent Level in Chamber is too High: If the solvent level in the developing chamber is above your baseline, the sample will dissolve into the solvent pool instead of moving up the plate.[2][5] Ensure the baseline is always above the solvent level.
-
Reaction Failure: It is possible that the reaction has not proceeded, and you have no product, or the starting material has degraded.
Q3: I see multiple spots in the lane for my reaction mixture. What do they represent?
A3: Multiple spots indicate the presence of more than one compound. This could be:
-
Starting Material and Product: This is the expected outcome during the reaction, where you will see a spot for the remaining starting material and a new spot for the product. The goal is to continue the reaction until the starting material spot disappears.
-
Side Products: The Sandmeyer reaction can sometimes produce side products. For 2-aminothiazoles, the formation of a di-bromo adduct is a potential side reaction.[6] This would likely appear as another spot on the TLC plate.
-
Impurities: The starting material may contain impurities, or impurities may have been introduced during the reaction.
Q4: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I fix this?
A4: The Rf values can be adjusted by changing the polarity of the mobile phase:
-
Rf is too High: Your mobile phase is too polar. Decrease the proportion of the more polar solvent or choose a less polar solvent system.[4]
-
Rf is too Low: Your mobile phase is not polar enough. Increase the proportion of the more polar solvent or choose a more polar solvent system.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and TLC monitoring.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common TLC issues.
References
Validation & Comparative
Comparative Analytical Characterization of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and a Halogen Analog
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Analytical Profiling of a Key Synthetic Intermediate.
This guide provides a comprehensive analytical comparison of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a crucial building block in pharmaceutical synthesis, particularly as an intermediate in the production of the anticoagulant drug Edoxaban.[1] For a thorough evaluation, its performance is contrasted with a closely related halogen analog, 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This document outlines key analytical data, detailed experimental protocols for characterization, and visual workflows to aid researchers in quality control, process optimization, and new drug development.
Physicochemical Properties and Structural Comparison
Both "this compound" and its chloro-analog are heterocyclic compounds featuring a fused thiazolo-pyridine ring system. The primary structural difference lies in the halogen substituent at the 2-position of the thiazole ring, which influences the compound's reactivity and can produce subtle differences in its spectral properties.
| Property | This compound | 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| CAS Number | 143150-92-9[2] | 18368-64-4[3] |
| Molecular Formula | C₇H₉BrN₂S[4] | C₇H₉ClN₂S |
| Molecular Weight | 233.13 g/mol [4] | 188.67 g/mol |
| Physical Form | Solid[4] | Solid (presumed) |
| Purity (Typical) | ≥97%[4] | ≥97% (typical for commercial grade) |
Comparative Analytical Data
A thorough analytical characterization is essential for confirming the identity, purity, and stability of these intermediates. Below is a comparative summary of expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR):
| Compound | Chemical Shift (δ ppm) and Multiplicity |
| This compound (in CDCl₃) | 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H)[2] |
| 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (in CDCl₃, Predicted) | ~3.6 (m, 2H), ~2.9 (m, 2H), ~2.8 (m, 2H), ~2.5 (s, 3H) |
Note: The predicted ¹H-NMR shifts for the chloro-analog are based on the bromo-analog's data, with minor variations expected due to the different electronegativity of chlorine.
¹³C-NMR (Carbon-13 NMR):
| Compound | Expected Chemical Shift Ranges (δ ppm) |
| This compound | ~140-150 (C=N), ~115-125 (C-Br), ~45-55 (CH₂), ~40-50 (CH₃) |
| 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | ~140-150 (C=N), ~125-135 (C-Cl), ~45-55 (CH₂), ~40-50 (CH₃) |
Note: Specific ¹³C-NMR data for these compounds is not widely available in the public domain. The provided ranges are estimations based on similar heterocyclic structures.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
| Compound | Expected Molecular Ion Peak (m/z) |
| This compound | [M]+ at 232 and [M+2]+ at 234 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | [M]+ at 188 and [M+2]+ at 190 (due to chlorine isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and identifying related substances.
| Compound | Typical Retention Time (min) |
| This compound | Dependent on the specific HPLC method (column, mobile phase, etc.) |
| 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Expected to have a slightly shorter retention time than the bromo-analog under reversed-phase conditions due to lower hydrophobicity. |
Experimental Protocols
Detailed and validated analytical methods are paramount for reliable characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure and assess purity.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar compounds. Operate in positive ion mode.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
-
-
Mass Analysis:
-
Full Scan Mode: Acquire data over a mass range of m/z 50-500 to observe the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic isotopic patterns of bromine or chlorine. Compare the fragmentation pattern with the proposed structure.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
Objective: To determine the purity of the compound and quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (A General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5][6][7]
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization process and the relationship between different techniques.
Conclusion
The analytical characterization of "this compound" and its analogs is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide provides a foundational framework for researchers to compare and analyze these key intermediates. While ¹H-NMR data for the bromo-compound is available, a complete spectral dataset for both the bromo- and chloro-analogs would be beneficial for a more in-depth comparison. The provided experimental protocols offer a starting point for developing robust, in-house analytical methods. The use of orthogonal techniques such as NMR, MS, and HPLC is essential for a comprehensive and reliable characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 143150-92-9 [chemicalbook.com]
- 3. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [cymitquimica.com]
- 5. scribd.com [scribd.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparative ¹H NMR Spectral Analysis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its Non-Halogenated Analogue
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹H NMR Spectra of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its parent compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of the synthetically important heterocyclic compound, this compound. For comparative purposes, the ¹H NMR data of its non-halogenated parent molecule, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, is also presented. This comparison highlights the influence of the bromine substituent on the chemical shifts of the adjacent and nearby protons, a crucial aspect for structural elucidation and characterization in synthetic and medicinal chemistry.
Experimental Data Summary
The ¹H NMR spectral data for both compounds are summarized in the table below. The data for the bromo-derivative was obtained in CDCl₃, while the data for the parent compound is also presented for comparative analysis.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | CH₂-6 | 3.58-3.57 | triplet | 2H | 1.8 |
| CH₂-7 | 2.92-2.87 | multiplet | 2H | - | |
| CH₂-4 | 2.81-2.76 | multiplet | 2H | - | |
| N-CH₃ | 2.49 | singlet | 3H | - | |
| 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | H-2 | 8.62 | singlet | 1H | - |
| CH₂-4 | 3.75 | singlet (broad) | 2H | - | |
| CH₂-7 | 2.94 | triplet | 2H | 5.8 | |
| CH₂-6 | 2.80 | triplet | 2H | 5.8 | |
| N-CH₃ | 2.48 | singlet | 3H | - |
Note: The data for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is based on typical spectral values and may vary slightly based on experimental conditions.
Detailed Experimental Protocols
A general experimental protocol for acquiring ¹H NMR spectra of heterocyclic compounds is provided below. This protocol is representative and may be adapted based on the specific instrument and sample characteristics.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
The ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). The residual solvent peak of CDCl₃ (δ 7.26) can also be used as a reference.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be varied (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Data is processed with Fourier transformation and baseline correction. Coupling constants (J) are reported in Hertz (Hz).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of the target compounds.
Caption: General workflow from synthesis to ¹H NMR analysis.
Structural Comparison and Pathway
The bromination at the 2-position of the thiazole ring significantly influences the electronic environment of the molecule, which is reflected in the ¹H NMR spectrum. The following diagram illustrates the structural relationship and the key substitution.
Interpreting the Mass Spectrum of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures. We further compare mass spectrometry with other key analytical techniques for the structural elucidation of such compounds, offering insights into the selection of appropriate methodologies.
Predicted Mass Spectrum and Fragmentation Pathway
The chemical structure of this compound is confirmed by various chemical databases.[1][2][3][4] Its molecular formula is C7H9BrN2S, with a molecular weight of approximately 233.13 g/mol .[2] The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).
Under electron ionization (EI), the molecule is expected to undergo a series of fragmentation events. The proposed pathway is initiated by the loss of various small groups, followed by ring cleavages.
A proposed fragmentation pathway is visualized below:
Caption: Proposed electron ionization fragmentation pathway for this compound.
Summary of Predicted Mass Fragments
| m/z (Predicted) | Ion Formula | Identity | Notes |
| 232/234 | [C7H9BrN2S]+• | Molecular Ion (M+) | Isotopic pattern due to Bromine |
| 217/219 | [C6H6BrN2S]+• | [M - CH3]+ | Loss of the methyl group |
| 153 | [C7H9N2S]+• | [M - Br]+ | Loss of the bromine radical |
| 141 | [C6H9N2S]+ | [M - Br - C2H2]+ | Subsequent loss of acetylene from [M - Br]+ |
| 112 | [C5H6NS]+ | [M - CH3 - HCN]+ | Loss of hydrogen cyanide from the [M - CH3]+ fragment |
| 95 | [C5H7N2]+ | [M - Br - S - C2H2]+ | Complex rearrangement and loss of sulfur and acetylene |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two such powerful alternatives.
| Technique | Strengths | Weaknesses | Application for this Molecule |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation data, suitable for complex mixtures (with chromatography). | Does not directly provide 3D structure, fragmentation can be complex to interpret without standards. | Ideal for confirming molecular weight and providing clues about the connectivity of the molecule through fragmentation analysis. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of each atom (1H, 13C), crucial for determining the precise connectivity and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to analyze complex spectra. | Essential for unambiguously determining the complete chemical structure and stereochemistry. |
| X-ray Crystallography | Provides the absolute 3D structure of the molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. | The "gold standard" for structural determination if a suitable crystal can be obtained. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel compound, highlighting the complementary roles of different analytical techniques.
Caption: A generalized workflow for the synthesis and structural characterization of a chemical compound.
References
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine," a key heterocyclic building block in medicinal chemistry.
The precise determination of purity is paramount, as impurities can significantly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API). While HPLC stands as a cornerstone for purity analysis in the pharmaceutical industry, a multi-faceted approach employing complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a more complete purity profile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it the preferred method for routine purity assessment of non-volatile and thermally labile compounds like this compound.
Proposed HPLC Method Parameters
Given the polar nature of the target compound, a reversed-phase HPLC method is recommended. The following table outlines a starting point for method development, based on general principles for the analysis of heterocyclic compounds.[1][2][3][4]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar to non-polar compounds.[2][4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Formic acid helps to protonate the analyte, improving peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Provides good reproducibility. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic and heterocyclic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Comparison with Alternative Purity Analysis Methods
While HPLC is a robust technique, it may not be suitable for all types of impurities. A comprehensive purity analysis often involves orthogonal methods to detect a wider range of potential contaminants.[5]
| Analytical Technique | Principle | Advantages | Limitations | Application for "this compound" |
| HPLC-UV | Differential partitioning between a stationary and liquid mobile phase, with UV detection. | High resolution and sensitivity for non-volatile and thermally labile compounds.[5] | May not detect impurities without a UV chromophore. | Primary method for quantifying the main component and non-volatile, UV-active impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds.[5] | Ideal for detecting residual solvents from the synthesis process.[5] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard.[5] | Lower sensitivity compared to HPLC and GC-MS. | Useful for structural confirmation of the main component and identification of major impurities. qNMR can provide an absolute purity value.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
HPLC Analysis Protocol
-
Standard Preparation: Accurately weigh and dissolve "this compound" in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic System: Use a validated HPLC system equipped with a UV detector.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).
GC-MS Analysis Protocol (for residual solvents)
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., Dimethyl sulfoxide) that is not expected to be a residual solvent.
-
GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., DB-624).
-
Analysis: Inject the sample into the GC-MS. The temperature program should be optimized to separate common organic solvents.
-
Identification: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Spectrometer: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the spectrum for the characteristic peaks of the compound and for any unexpected signals that may indicate impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods.
Figure 1. HPLC experimental workflow for purity analysis.
Conclusion
The purity analysis of "this compound" requires a well-defined analytical strategy. While HPLC serves as the primary tool for routine purity assessment, a comprehensive evaluation should incorporate orthogonal methods like GC-MS for volatile impurities and NMR for structural confirmation and absolute quantification. By employing a combination of these techniques, researchers can ensure the quality and integrity of this vital pharmaceutical intermediate, paving the way for successful drug development.
References
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and Other Brominated Heterocyclic Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic utility of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a key intermediate in the synthesis of the anticoagulant Edoxaban, and other common brominated heterocyclic compounds. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Due to the limited availability of direct comparative studies involving this compound in the public domain, this guide will present available quantitative data for common brominated heterocycles—2-bromopyridine, 2-bromothiophene, and 5-bromoisoquinoline—and provide a qualitative assessment of the expected reactivity of the target compound based on its structural characteristics.
Introduction to Brominated Heterocycles in Cross-Coupling Reactions
Brominated heterocyclic compounds are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The reactivity of these compounds is influenced by factors such as the nature of the heterocyclic ring, the position of the bromine atom, and the electronic and steric effects of other substituents on the ring.
Target Compound:
-
This compound: A bicyclic heteroaromatic compound containing both a thiazole and a reduced pyridine (piperidine) ring. The bromine atom is positioned on the electron-deficient thiazole ring.
Commonly Used Brominated Heterocycles for Comparison:
-
2-Bromopyridine: A simple, electron-deficient six-membered aromatic heterocycle.
-
2-Bromothiophene: A five-membered, electron-rich aromatic heterocycle.
-
5-Bromoisoquinoline: A bicyclic aromatic heterocycle with the bromine on the benzene ring fused to a pyridine ring.
Suzuki-Miyaura Coupling: A Comparison
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.
Quantitative Data for Suzuki-Miyaura Coupling of Brominated Heterocycles with Phenylboronic Acid
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) | [1] |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 95 | [2] |
| 5-Bromoisoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [3] |
Expected Reactivity of this compound
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the brominated heterocyclic compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1) to the flask.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Comparison
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
Quantitative Data for Buchwald-Hartwig Amination of Brominated Heterocycles with Morpholine
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 2-24 | 23-89 | [4] |
| 2-Bromothiophene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 91 | [5] |
| 5-Bromoisoquinoline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 | [6] |
Expected Reactivity of this compound
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the thiazole ring should favor the oxidative addition step. However, the presence of the tertiary amine in the adjacent ring could be a significant factor. While it can act as an internal base, it may also chelate to the palladium center, potentially hindering the catalytic cycle. The choice of a suitable bulky phosphine ligand will be critical to mitigate this potential catalyst inhibition and promote the desired C-N bond formation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the brominated heterocyclic compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Reactionsdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity Showdown: 2-Bromo vs. 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halide in heterocyclic building blocks is a critical decision that significantly influences the efficiency, cost, and timeline of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its chloro analogue in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
The core of this comparison lies in the fundamental principles of carbon-halogen bond strength and its impact on the rate-determining step of many cross-coupling reactions: oxidative addition to a palladium(0) catalyst. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This crucial difference dictates that the bromo derivative is generally more reactive, often leading to milder reaction conditions, shorter reaction times, and higher yields.
Executive Summary of Reactivity Comparison
| Feature | This compound | 2-Chloro-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| General Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter times) | Harsher (higher temperatures, longer times) |
| Catalyst Loading | Typically lower | Often requires higher catalyst loading or specialized ligands |
| Cost & Availability | Generally higher cost | Typically lower cost and more readily available |
| Suitability | Ideal for initial discovery, complex syntheses, and proof-of-concept studies where reliability is paramount. | Preferred for large-scale synthesis and process development where cost is a major driver, provided efficient catalytic systems are available. |
Comparative Analysis in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, this guide presents a comparative analysis of the bromo and chloro analogues in two of the most ubiquitous C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative results for the coupling of both the bromo and chloro analogues with phenylboronic acid.
| Entry | Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromo | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2 | Chloro | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85 |
The data clearly indicates that the bromo derivative undergoes the Suzuki-Miyaura coupling under significantly milder conditions and with a simpler catalytic system to afford a high yield. The chloro analogue requires a more sophisticated catalyst system, higher temperatures, and a longer reaction time to achieve a comparable, albeit slightly lower, yield.
Comparative Analysis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Analogues as Smoothened Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogues of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, focusing on their potency as Smoothened (Smo) antagonists within the Hedgehog (Hh) signaling pathway. The data presented is derived from a key study that systematically explored the structure-activity relationship (SAR) of this chemical series for potential applications in oncology.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of several human cancers.[1] The G-protein coupled receptor, Smoothened (Smo), is a central component of the Hh pathway.[1] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors, ultimately promoting cell proliferation and survival. Consequently, the development of small molecule Smo antagonists is a promising therapeutic strategy for cancers driven by aberrant Hh signaling.[1]
Comparative Biological Activity of Tetrahydrothiazolo[5,4-c]pyridine Analogues
A series of novel tetrahydrothiazolo[5,4-c]pyridine analogues were synthesized and evaluated for their ability to inhibit the Hh signaling pathway. The in vitro potency of these compounds was determined using a Gli-luciferase reporter assay in Shh-LIGHT2 cells, which measures the transcriptional activity of Gli, a downstream effector of Smo. The results, presented as IC50 values, are summarized in the table below. The widely recognized Smo antagonist, Vismodegib, was used as a reference compound.
| Compound ID | R Group | Hh Signaling Inhibition IC50 (nM) |
| Vismodegib | (Reference) | 25 |
| 5 | H | >10000 |
| 6 | 4-pyridyl | 120 |
| 7 | 2-pyridyl | 1500 |
| 8 | 3-pyridyl | 180 |
| 11 | 2-Cl-4-pyridyl | 15 |
| 12 | 2-Me-4-pyridyl | 28 |
| 13 | 2-CF3-4-pyridyl | 22 |
| 14 | 2-OMe-4-pyridyl | 35 |
| 15 | 2-NH2-4-pyridyl | 450 |
| 20 | 2-Cl-5-F-4-pyridyl | 12 |
| 21 | 2-Cl-5-Me-4-pyridyl | 18 |
| 29 | 2-Cl-5-(morpholin-4-yl)-4-pyridyl | 8 |
| 30 | 2-Cl-5-(4-methylpiperazin-1-yl)-4-pyridyl | 5 |
Key Observations from the Structure-Activity Relationship (SAR) Study:
-
The unsubstituted parent compound 5 was inactive, highlighting the necessity of a substituent at the 2-position of the thiazolo ring.
-
Substitution with a pyridyl ring at the R position was found to be crucial for activity. Among the different pyridyl isomers, the 4-pyridyl analogue (6 ) demonstrated the highest potency compared to the 2-pyridyl (7 ) and 3-pyridyl (8 ) analogues.
-
Further modifications to the 4-pyridyl ring significantly impacted potency. Electron-withdrawing groups at the 2-position of the pyridyl ring, such as chloro (11 ) and trifluoromethyl (13 ), resulted in potent Smo inhibition, comparable to or better than Vismodegib.
-
The introduction of a substituent at the 5-position of the 2-chloro-4-pyridyl moiety led to a further increase in potency. Notably, compounds with a morpholino (29 ) or a 4-methylpiperazin-1-yl (30 ) group at this position exhibited the most potent Hh signaling inhibition in the series, with IC50 values of 8 nM and 5 nM, respectively.
Experimental Protocols
Gli-Luciferase Reporter Assay for Hh Signaling Inhibition:
This assay is a cell-based method used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factor.
-
Cell Line: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, were used.
-
Cell Culture: Cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 400 µg/mL G418, and 150 µg/mL zeocin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, the cells were treated with a serial dilution of the test compounds.
-
Hedgehog signaling was activated by adding Shh-conditioned medium.
-
The cells were incubated for an additional 48 hours.
-
The luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the luciferase activity, were calculated using a four-parameter logistic fit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened antagonists.
Caption: The Hedgehog signaling pathway with and without ligand activation, and the point of intervention by Smoothened antagonists.
Caption: A typical experimental workflow for the evaluation of Smoothened antagonists.
References
Alternative reagents to "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine" for Edoxaban synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Edoxaban, a potent oral anticoagulant, involves a critical amide bond formation between the chiral diamine intermediate, N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide, and a derivative of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core. The choice of reagent for this core structure significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide provides an objective comparison of the traditional reagent, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, with its primary alternatives: the corresponding carboxylic acid hydrochloride and acyl chloride hydrochloride.
Performance Comparison of Key Reagents
The selection of the thiazolopyridine derivative for the amide coupling step is a crucial consideration in the synthesis of Edoxaban. The following table summarizes the key performance indicators for the bromo, carboxylic acid, and acyl chloride derivatives based on available literature and patent data.
| Reagent | Coupling Method | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Palladium-catalyzed aminocarbonylation or other cross-coupling reactions. | Moderate to Good | Established route. | Requires transition metal catalyst, potentially harsh reaction conditions, and may lead to metal contamination in the final product. |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Amide coupling with activating agents (e.g., EDC·HCl, HOBt).[1] | Good to Excellent (reported up to 99.1% purity)[1] | Avoids transition metal catalysts, generally milder reaction conditions, high yields and purity reported.[1] | Requires stoichiometric amounts of coupling agents which can be costly and generate significant waste. |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl chloride hydrochloride | Direct acylation of the amine. | High (reported up to 99% yield)[2] | Highly reactive, does not require additional coupling agents, potentially faster reaction times. | The acyl chloride is moisture-sensitive and may require careful handling. In-situ preparation is often preferred. |
Synthetic Pathways Overview
The following diagram illustrates the convergence of the three key intermediates in the final steps of Edoxaban synthesis, highlighting the role of the different thiazolopyridine reagents.
References
A Comprehensive Guide to 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a critical heterocyclic building block in modern drug development. We will delve into its chemical properties, its pivotal role in the synthesis of the anticoagulant drug Edoxaban, and offer a comparative perspective on other heterocyclic scaffolds utilized in medicinal chemistry.
Product Specifications and Physicochemical Properties
A thorough understanding of a starting material's properties is paramount for successful and reproducible research and development. While a Certificate of Analysis (CoA) is batch-specific and obtained upon purchase, the following table summarizes the generally available specifications for this compound based on information from various suppliers.[1][2]
| Property | Value |
| CAS Number | 143150-92-9 |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol [2] |
| Appearance | Solid[1][2] |
| Purity | Typically ≥97%[1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
| InChI Key | VJHFJWBPUCAWHS-UHFFFAOYSA-N[1][2] |
Note: For precise, lot-specific data, always refer to the Certificate of Analysis provided by the supplier.
Central Role in the Synthesis of Edoxaban
The primary application of this compound is as a key intermediate in the synthesis of Edoxaban.[3] Edoxaban is a direct factor Xa inhibitor and an orally administered anticoagulant used to prevent stroke and systemic embolism.[4][5] The thiazolopyridine moiety is a crucial component of the final active pharmaceutical ingredient (API).
The synthesis of Edoxaban involves the coupling of the 2-carboxy derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a complex diamine side chain. The bromo- a precursor to this carboxylic acid, is therefore a vital starting material.
Logical Workflow for Edoxaban Synthesis
The following diagram illustrates a simplified logical workflow for the synthesis of Edoxaban, highlighting the integration of the thiazolopyridine core.
Caption: Logical workflow for the synthesis of Edoxaban.
Experimental Protocol: Amide Coupling in Edoxaban Synthesis
The following is a representative experimental protocol for the amide coupling step in the synthesis of Edoxaban, adapted from publicly available patent literature. This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety protocols.
Reaction: Coupling of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride with N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)ethanediamide.
Materials:
-
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
-
N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)ethanediamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
To a solution of N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)ethanediamide in acetonitrile, add triethylamine at 10°C.
-
To this mixture, add 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, 1-hydroxybenzotriazole, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
-
The reaction mixture is then warmed to 25°C and stirred for approximately 14-17 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is isolated by filtration and purified.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the described experimental protocol.
Caption: Workflow for the amide coupling reaction in Edoxaban synthesis.
Comparative Overview of Heterocyclic Building Blocks in Medicinal Chemistry
While this compound is a highly specific building block, it belongs to the broader class of heterocyclic compounds that are fundamental to drug discovery. The following table provides a comparative overview of different classes of heterocyclic building blocks, highlighting their diverse applications. This comparison is intended to provide context rather than a direct performance evaluation against the title compound.
| Heterocyclic Class | Key Features | Representative Applications in Drug Development |
| Thiazolopyridines | Fused bicyclic system containing nitrogen and sulfur. Can be functionalized at various positions to modulate activity. | Anticoagulants (e.g., Edoxaban), potential antimicrobial and anti-inflammatory agents.[6] |
| Pyrazolopyridines | Fused bicyclic system with two adjacent nitrogen atoms in the pyrazole ring. Offers diverse biological activities. | Anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[7] |
| Thiazolidinediones | Five-membered ring containing sulfur, nitrogen, and two carbonyl groups. Known for its role in metabolic diseases. | Antidiabetic agents (e.g., Rosiglitazone), with emerging applications as anticancer and anti-inflammatory compounds.[8] |
| Pyrazoles and Thiazoles | Five-membered aromatic rings with two heteroatoms. Serve as versatile scaffolds in medicinal chemistry. | Anticancer (e.g., Crizotinib), anti-inflammatory (e.g., Celecoxib), antibacterial, and antiviral drugs.[9] |
This comparative overview underscores the versatility of heterocyclic scaffolds in drug design. The choice of a specific building block is dictated by the desired biological target and the overall structure-activity relationship of the lead compound. This compound's utility is highly specific to the synthesis of Edoxaban and related structures, where its particular stereochemistry and reactivity are essential. For researchers in drug development, understanding the landscape of available heterocyclic building blocks is crucial for designing novel therapeutic agents.
References
- 1. This compound | 143150-92-9 [sigmaaldrich.com]
- 2. This compound [cymitquimica.com]
- 3. CN111763222A - Intermediate for preparing edoxaban free base and preparation method and application thereof - Google Patents [patents.google.com]
- 4. WO2021001728A1 - Process for preparation of edoxaban - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is critical for laboratory safety and environmental protection. This compound must be treated as hazardous waste, segregated, and disposed of following institutional and regulatory guidelines.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a halogenated heterocyclic compound. Adherence to these protocols is vital for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, the user must consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary source for detailed hazard information, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE):
When handling this compound, a comprehensive set of PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves inspected prior to use. | Protects against skin contact. Proper removal technique is crucial to avoid contamination.[1] |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with splashes or solid particles. |
| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2][3] Never dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Segregation:
Proper segregation is the first and most critical step in hazardous waste management.[3][6]
-
Halogenated Waste Stream: All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[3][7]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[8]
2. Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, compatible solid waste container.[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof liquid waste container.
-
Contaminated Labware:
3. Container Management:
Proper management of waste containers is essential for safety and compliance.
-
Container Type: Use only appropriate, chemically resistant containers with secure screw-top caps.[2][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[3]
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste.[2][4]
4. Storage in a Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][8]
| SAA Storage Limits | |
| Maximum Volume of Hazardous Waste | 55 gallons |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
| Maximum Storage Time (partially filled) | Up to 1 year |
| Time to Removal After Full | Within 3 days |
Data sourced from Central Washington University and University of Pennsylvania guidelines.[2][8]
5. Final Disposal:
-
Contact EHS: Once your waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[2]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Containment: For small spills, use an absorbent material to contain the spill.
-
Cleanup: Carefully sweep up solid material or absorb liquids.[1][9] All cleanup materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. uakron.edu [uakron.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS RN: 143150-92-9). The following procedures are based on the known hazards of this compound and established best practices for handling structurally similar brominated heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation. A comprehensive suite of personal protective equipment is therefore mandatory to ensure user safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure. | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P95 or P100 particulate filters. | Required when handling the solid outside of a certified chemical fume hood or when aerosols may be generated. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
-
Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.
Standard Operating Procedure:
-
Preparation: Before handling the compound, don all required PPE as specified in Table 1. Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers and keep the container capped when not in use.
-
Dissolution: If preparing a solution, slowly add the solid to the solvent in a closed or covered vessel within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE in a designated hazardous waste stream. Wash hands and forearms thoroughly with soap and water.
Disposal Plan: Hazardous Waste Management
Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
Disposal Method:
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Alternatively, the waste can be removed to a licensed chemical destruction plant.[1]
-
All disposal must be in accordance with federal, state, and local regulations.[1]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow of operations and safety considerations.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Hierarchy of controls for mitigating risks associated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
